Product packaging for 2,3,6-Tribromo-5-methylpyridine(Cat. No.:CAS No. 393516-82-0)

2,3,6-Tribromo-5-methylpyridine

Cat. No.: B3028919
CAS No.: 393516-82-0
M. Wt: 329.81
InChI Key: XXEWSVZWDLDXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,6-Tribromo-5-methylpyridine is a useful research compound. Its molecular formula is C6H4Br3N and its molecular weight is 329.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br3N B3028919 2,3,6-Tribromo-5-methylpyridine CAS No. 393516-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-tribromo-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWSVZWDLDXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652105
Record name 2,3,6-Tribromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393516-82-0
Record name 2,3,6-Tribromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Rational Synthesis of 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a rationally designed, multi-step synthesis for the novel compound 2,3,6-Tribromo-5-methylpyridine. While the direct synthesis or discovery of this specific isomer is not prominently documented in existing literature, this document provides a robust, hypothetical synthetic pathway based on well-established principles of pyridine chemistry and halogenation reactions. The proposed methodology is constructed from analogous syntheses of related polybrominated methylpyridines, offering a predictive framework for its successful laboratory preparation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel pyridine-based scaffolds for applications in pharmaceutical and agrochemical research.

Introduction and Rationale

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes.[1] The specific substitution pattern of halogens on the pyridine ring dictates the molecule's reactivity and its utility as a synthetic intermediate. Polysubstituted pyridines, in particular, offer multiple points for further functionalization, enabling the construction of complex molecular architectures.

This compound represents a synthetically valuable, yet underexplored, scaffold. The presence of three bromine atoms at distinct positions offers a versatile platform for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents.[2] The methyl group at the 5-position further modulates the electronic properties and steric environment of the pyridine ring.

This guide details a proposed synthetic route to this compound, starting from commercially available 3-methylpyridine. The synthetic strategy is designed to control the regioselectivity of the bromination steps through the strategic use of directing groups and established reaction conditions.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process designed to overcome the challenges of controlling the regioselectivity of direct bromination on an activated pyridine ring. The pathway involves the initial synthesis of a key intermediate, 2-amino-5-methylpyridine, followed by a series of bromination and diazotization reactions.

Diagram: Proposed Synthetic Route

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-5-methylpyridine cluster_1 Step 2: Synthesis of 2,6-Dibromo-3-methylpyridine cluster_2 Step 3: Final Bromination A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B Oxidation (m-CPBA) C 2-Nitro-5-methylpyridine B->C Nitration (H2SO4, HNO3) D 2-Amino-5-methylpyridine C->D Reduction (Fe, NH4Cl) E 2-Amino-5-methylpyridine F 2-Acetamido-5-methylpyridine E->F Protection (Ac2O) G 2-Acetamido-3,6-dibromo-5-methylpyridine F->G Bromination (NBS) H 2-Amino-3,6-dibromo-5-methylpyridine G->H Deprotection (HCl) I 2,6-Dibromo-5-methylpyridine H->I Diazotization (NaNO2, HBr) J 2,6-Dibromo-5-methylpyridine K This compound J->K Electrophilic Bromination (Br2, Oleum)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyridine

This initial sequence transforms 3-methylpyridine into the key intermediate 2-amino-5-methylpyridine.

3.1. Synthesis of 3-Methylpyridine N-oxide

  • Rationale: The N-oxide is formed to activate the pyridine ring for electrophilic nitration, primarily at the 2- and 6-positions.

  • Procedure:

    • To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

3.2. Synthesis of 2-Nitro-5-methylpyridine

  • Rationale: Nitration of the N-oxide occurs selectively at the 2-position due to steric hindrance from the methyl group at the 3-position.

  • Procedure:

    • Add 3-methylpyridine N-oxide (1.0 eq) slowly to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

    • Carefully heat the mixture to 90 °C and maintain for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-nitro-5-methylpyridine.

3.3. Synthesis of 2-Amino-5-methylpyridine

  • Rationale: The nitro group is reduced to an amino group, which will serve as a directing group in subsequent bromination steps.

  • Procedure:

    • To a mixture of 2-nitro-5-methylpyridine (1.0 eq) and ammonium chloride in a mixture of ethanol and water, add iron powder (3.0 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Make the aqueous solution basic with sodium carbonate and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-methylpyridine.

Step 2: Synthesis of 2,6-Dibromo-5-methylpyridine

This sequence introduces the first two bromine atoms onto the pyridine ring.

4.1. Protection of the Amino Group

  • Rationale: The amino group is protected as an acetamide to modulate its directing effect and prevent side reactions during bromination.

  • Procedure:

    • Dissolve 2-amino-5-methylpyridine (1.0 eq) in acetic anhydride.

    • Heat the mixture gently for 1-2 hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-acetamido-5-methylpyridine.

4.2. Bromination of 2-Acetamido-5-methylpyridine

  • Rationale: The acetamido group directs bromination to the ortho and para positions. In this case, the 3- and 6- positions.

  • Procedure:

    • To a solution of 2-acetamido-5-methylpyridine (1.0 eq) in acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Pour the reaction mixture into water and neutralize with a base.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield 2-acetamido-3,6-dibromo-5-methylpyridine.

4.3. Deprotection of the Amino Group

  • Rationale: The protecting group is removed to regenerate the amino group for the subsequent diazotization reaction.

  • Procedure:

    • Reflux 2-acetamido-3,6-dibromo-5-methylpyridine in a mixture of concentrated hydrochloric acid and ethanol.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-amino-3,6-dibromo-5-methylpyridine.

4.4. Diazotization and Bromination (Sandmeyer-type Reaction)

  • Rationale: The amino group is converted to a diazonium salt, which is then displaced by a bromide ion to introduce the second bromine at the 2-position. A similar procedure is described for the synthesis of 2,5-dibromo-3-methylpyridine.[3]

  • Procedure:

    • Suspend 2-amino-3,6-dibromo-5-methylpyridine (1.0 eq) in a solution of hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction for 1-2 hours at 0-5 °C.

    • Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture, neutralize with a base, and extract with an organic solvent.

    • Dry the organic phase and concentrate to yield 2,6-dibromo-5-methylpyridine.

Step 3: Final Bromination to this compound

This final step introduces the third bromine atom at the 3-position.

  • Rationale: The pyridine ring is now deactivated by two bromine atoms, requiring harsh conditions for the final electrophilic bromination at the remaining vacant position.

  • Procedure:

    • To a solution of 2,6-dibromo-5-methylpyridine in oleum (fuming sulfuric acid), add bromine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 120-140 °C for several hours in a sealed tube.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with a sodium thiosulfate solution to remove any remaining bromine.

    • Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:

Technique Expected Observations
¹H NMR A singlet for the methyl protons and a singlet for the aromatic proton at the 4-position.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₄Br₃N, with the characteristic isotopic pattern for three bromine atoms.
FT-IR Spectroscopy Characteristic peaks for C-H, C=C, and C=N stretching vibrations of the substituted pyridine ring.
Melting Point A sharp melting point is indicative of a pure compound.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care.

    • Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water.

    • m-CPBA: A potential explosive, especially when impure.

    • N-Bromosuccinimide: A lachrymator and irritant.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive and scientifically grounded, albeit hypothetical, pathway for the synthesis of this compound. By leveraging established methodologies in pyridine chemistry, this document serves as a valuable starting point for the practical synthesis of this novel and potentially useful chemical entity. The successful execution of this synthesis will provide access to a versatile building block for the development of new molecules with potential applications in medicinal chemistry and materials science.

References

physicochemical properties of 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Tribromo-5-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring three reactive bromine atoms and a methyl group on the pyridine core, makes it a valuable building block for constructing more complex molecules.[1] The strategic placement of these functional groups allows for selective chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the known , alongside detailed, field-proven protocols for their empirical determination and characterization. The methodologies described herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound for applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3]

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 393516-82-0[1][4][5]
IUPAC Name This compound[1]
Molecular Formula C₆H₄Br₃N[1]
Molecular Weight 329.81 g/mol [1]
Canonical SMILES CC1=CC(=C(N=C1Br)Br)Br[1]
InChI Key XXEWSVZWDLDXRE-UHFFFAOYSA-N[1]

Workflow for Physicochemical Characterization

To ensure the identity, purity, and consistency of a newly synthesized or procured batch of this compound, a systematic analytical workflow is essential. The following diagram outlines a logical sequence of experiments, from initial identity confirmation to quantitative purity assessment.

G Figure 1: Comprehensive Characterization Workflow cluster_0 Initial Confirmation & Physical Properties cluster_1 Structural Elucidation cluster_2 Purity & Quantification MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity MS->NMR Identity Confirmed MP Melting Point Determination Assess Purity & Identity HPLC HPLC Analysis Quantitative Purity Assessment MP->HPLC Proceed to Purity Sol Solubility Screening Determine Suitable Solvents Sol->HPLC Proceed to Purity IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR IR->HPLC Proceed to Purity Result Final Certificate of Analysis (CoA) HPLC->Result Batch New Batch of This compound Batch->MS Batch->MP Batch->Sol

Caption: A logical workflow for the complete physicochemical characterization of this compound.

Experimental Methodologies

While some theoretical data exists, detailed experimental values for many of this compound's properties are not widely published. The following sections provide robust, step-by-step protocols for their empirical determination.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6] This protocol uses a standard digital melting point apparatus.

Protocol:

  • Sample Preparation:

    • Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.

    • Take a glass capillary tube (sealed at one end) and press the open end into the powder.[7]

    • Gently tap the sealed end of the tube on a hard surface to pack the sample down, aiming for a packed column of 1-2 mm in height.[6][7]

  • Apparatus Calibration (Trustworthiness Check):

    • Before analyzing the sample, confirm the apparatus's accuracy using a certified melting point standard (e.g., benzoic acid or caffeine) with a known melting point close to the expected range of the analyte. The apparatus should read within ±0.5°C of the standard's certified value.

  • Measurement:

    • Rapid Determination (Optional): First, determine an approximate melting point by heating the sample rapidly. This saves time in the subsequent accurate measurement.

    • Accurate Determination: Prepare a fresh capillary tube. Place it in the heating block of the melting point apparatus.

    • Set the heating rate to rise quickly to about 15-20°C below the approximate melting point found earlier.

    • Decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).[7][8]

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination with at least two more samples. The results should be consistent. Do not reuse a melted sample, as decomposition may have occurred.[6]

Solubility Assessment

Rationale: Understanding a compound's solubility profile is critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation. This protocol provides a qualitative assessment across a range of common laboratory solvents, from non-polar to highly polar.

Protocol:

  • Preparation:

    • Dispense approximately 10 mg of this compound into a series of labeled glass vials.

    • Prepare a set of common laboratory solvents, including:

      • Non-polar: Hexanes, Toluene

      • Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate

      • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

      • Polar Protic: Methanol, Ethanol, Water

  • Procedure:

    • To the first vial, add the first solvent dropwise (e.g., 100 µL at a time) while vortexing or shaking vigorously after each addition.[9]

    • Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

    • Record the observation using standardized solubility terms (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Practically Insoluble) based on the volume of solvent required.[9]

    • If the compound does not dissolve at room temperature, gently warm the vial and observe any change. Note if the compound precipitates upon cooling, which is a key indicator for selecting a recrystallization solvent.

    • Repeat this procedure for each solvent.

  • Data Interpretation (Expertise):

    • Solubility in non-polar solvents like hexanes suggests a significant lipophilic character.

    • Good solubility in moderately polar solvents like DCM or ethyl acetate is common for many organic compounds and suggests they are good choices for reaction or extraction solvents.

    • High solubility in polar aprotic solvents like DMSO or DMF is expected for many heterocyclic compounds.

    • Solubility in polar protic solvents like methanol or water would indicate significant hydrogen bonding potential, which is less likely for this fully substituted pyridine but important to verify.

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: Due to the substitution pattern of this compound, a simple and highly informative NMR spectrum is predicted. The ¹H NMR will show only two signals: one for the lone aromatic proton and one for the methyl group. The ¹³C NMR will show all six unique carbon atoms of the pyridine ring.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Proton (H4): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm). Its chemical shift is influenced by the adjacent bromine atoms.

  • Methyl Protons (-CH₃): A singlet is expected in the upfield region (δ 2.0-2.5 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Six distinct signals are expected in the typical range for substituted pyridines (δ 110-160 ppm), plus one signal for the methyl carbon (δ 15-25 ppm). Carbons bonded to bromine (C2, C3, C6) will appear as singlets and their chemical shifts will be significantly influenced by the halogen.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure proper shimming to achieve good resolution.[10]

    • Integrate the signals to confirm the proton ratio (expected 1:3 for aromatic:methyl).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Advanced 2D NMR (If Needed): If assignments are ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can be used to confirm the connectivity by showing correlations between the protons and carbons that are two or three bonds away.[10]

B. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, crucially for halogenated molecules, a distinct isotopic pattern that confirms the number of bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.

Predicted Mass Spectrum:

  • A compound with three bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. For C₆H₄⁷⁹Br₃N, the mass would be ~327.8 Da, while for C₆H₄⁸¹Br₃N, it would be ~333.8 Da. The observed spectrum will be a combination of all isotopic possibilities.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and confirm that its mass and isotopic pattern match the theoretical values for C₆H₄Br₃N.

Chromatographic Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[11] It separates the main compound from any impurities, allowing for accurate quantification. For a UV-active compound like a pyridine derivative, a UV detector is ideal.

Protocol:

  • System and Column:

    • Use a standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For halogenated aromatics, a Phenyl-Hexyl column can sometimes offer alternative selectivity.[12]

  • Method Development (Expertise):

    • Mobile Phase: Start with an isocratic method using a mixture of Acetonitrile (ACN) and water (e.g., 70:30 ACN:Water). Adjust the ratio to achieve a retention time for the main peak between 3 and 10 minutes. A gradient method (e.g., starting at 50% ACN and ramping to 95% ACN) may be necessary to elute all potential impurities.

    • Flow Rate: A standard flow rate of 1.0 mL/min is typical.

    • Detection Wavelength: Analyze the UV spectrum of the compound to find its absorbance maximum (λₘₐₓ), likely around 254 nm or 270 nm, and set the detector to this wavelength for maximum sensitivity.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Sample Analysis:

    • Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a small volume (e.g., 10 µL) onto the column.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness Check: If using a PDA detector, perform a peak purity analysis. This compares UV spectra across the peak to check for co-eluting impurities.[13] While not foolproof, it adds confidence that the main peak represents a single component.[13]

Synthesis and Reactivity Insights

This compound is typically synthesized via the exhaustive bromination of a 3-methylpyridine precursor.[1] The presence of the electron-donating methyl group influences the regioselectivity of the bromination.[1]

The compound's primary value lies in its reactivity:

  • Nucleophilic Substitution: The bromine atoms, particularly at the 2- and 6-positions (alpha to the nitrogen), are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.[1]

  • Metal Complex Formation: The pyridine nitrogen can act as a ligand, coordinating with metal ions to form complexes that may have applications in catalysis.[1]

  • Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

As with most halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

References

2,3,6-Tribromo-5-methylpyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,6-Tribromo-5-methylpyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It covers its core chemical identity, molecular structure, synthesis, reactivity, applications, and safety protocols, providing field-proven insights into its utility and handling.

Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of pyridine, a heterocyclic aromatic compound.[1] The strategic placement of three bromine atoms and a methyl group on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.[1] Its CAS Registry Number is 393516-82-0 .[1][2][3]

A summary of its key identifiers and properties is presented below:

PropertyValueSource(s)
CAS Number 393516-82-0[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₆H₄Br₃N[1]
Molecular Weight 329.81 g/mol [1]
Canonical SMILES CC1=CC(=C(N=C1Br)Br)Br[1]
InChI InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3[1]
InChI Key XXEWSVZWDLDXRE-UHFFFAOYSA-N[1]

Molecular Structure and Chemical Representation

The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions with bromine atoms and at the 5-position with a methyl group. This arrangement significantly influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity.

References

A Spectroscopic Guide to 2,3,6-Tribromo-5-methylpyridine: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,3,6-Tribromo-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a comprehensive characterization of this highly substituted pyridine derivative. While direct experimental data for this specific molecule is not widely published, this guide constructs a reliable spectroscopic profile by leveraging data from structurally related compounds.

Introduction

This compound is a halogenated aromatic heterocycle with potential applications in organic synthesis and medicinal chemistry. The precise arrangement of its substituents dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and its substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be simple, exhibiting two distinct signals corresponding to the aromatic proton and the methyl group protons. The electron-withdrawing nature of the three bromine atoms and the nitrogen atom will significantly deshield the lone aromatic proton, shifting it downfield.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet (s)1HH-4
~ 2.4 - 2.6Singlet (s)3H-CH₃

Rationale and Interpretation:

The single aromatic proton at the C-4 position has no adjacent protons, resulting in a singlet. Its expected downfield shift is influenced by the cumulative inductive effect of the three bromine atoms. This is supported by data from 2,3-dibromo-5-methylpyridine, which shows an aromatic proton at 8.14 ppm[1]. The methyl protons at C-5 will also appear as a singlet, with a chemical shift typical for a methyl group on an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents, as well as the nitrogen atom in the pyridine ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 150 - 155C-2
~ 120 - 125C-3
~ 145 - 150C-4
~ 135 - 140C-5
~ 140 - 145C-6
~ 18 - 22-CH₃

Rationale and Interpretation:

The carbon atoms directly bonded to the electronegative bromine atoms (C-2, C-3, and C-6) are expected to be significantly shielded compared to unsubstituted pyridine. The signal for C-2 will likely be the most downfield due to its proximity to the nitrogen atom. The ¹³C NMR data for 2,3-dibromo-5-methylpyridine shows carbon signals at 123.16, 134.13, 140.39, 142.29, and 148.57 ppm, which provides a strong basis for these predictions[1]. The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Acquire the spectrum at room temperature.
  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

3. ¹³C NMR Acquisition:

  • Use the same sample and spectrometer.
  • Acquire a proton-decoupled spectrum.
  • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (-CH₃)
1600 - 1550MediumC=N ring stretching
1500 - 1400Medium-StrongC=C ring stretching
1100 - 1000StrongC-Br stretch

Rationale and Interpretation:

The IR spectrum will be characterized by several key absorptions. The weak bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations[2]. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹[2]. The pyridine ring itself will give rise to characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region[2]. A strong absorption in the lower wavenumber region (1100-1000 cm⁻¹) is expected for the C-Br stretching vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

1. Sample Preparation:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
  • Place a small amount of solid this compound onto the crystal.

2. Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.
  • Apply pressure to the sample using the ATR anvil.
  • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
  • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data

m/zRelative AbundanceAssignment
328, 330, 332, 334Isotopic Cluster[M]⁺ (Molecular Ion)
251, 253, 255Isotopic Cluster[M - Br]⁺
172, 174Isotopic Cluster[M - 2Br]⁺
93Single Peak[M - 3Br]⁺

Rationale and Interpretation:

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The presence of three bromine atoms in this compound will lead to a characteristic 1:3:3:1 isotopic pattern for the molecular ion peak [M]⁺. The high-resolution mass spectrometry data for the closely related 2,3-dibromo-5-methylpyridine shows a measured [M]⁺ of 248.8786, which aligns with the expected value[1]. The most likely fragmentation pathway will involve the sequential loss of bromine atoms, leading to the [M - Br]⁺, [M - 2Br]⁺, and [M - 3Br]⁺ fragment ions, each with their own characteristic isotopic patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

2. Ionization:

  • Utilize Electron Impact (EI) ionization, typically at 70 eV.

3. Mass Analysis:

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

4. Data Interpretation:

  • Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
  • Compare the observed isotopic patterns with theoretical predictions.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the structure of this compound and its predicted ¹H and ¹³C NMR chemical shifts.

G cluster_mol This compound cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol H4 H-4 ~8.0-8.5 ppm (s) p_H4 H4->p_H4 CH3_H -CH₃ ~2.4-2.6 ppm (s) p_CH3_H CH3_H->p_CH3_H C2 C-2 ~150-155 ppm p_C2 C2->p_C2 C3 C-3 ~120-125 ppm p_C3 C3->p_C3 C4 C-4 ~145-150 ppm p_C4 C4->p_C4 C5 C-5 ~135-140 ppm p_C5 C5->p_C5 C6 C-6 ~140-145 ppm p_C6 C6->p_C6 CH3_C -CH₃ ~18-22 ppm CH3_C->p_CH3_H

Caption: Predicted NMR correlations for this compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound based on established principles and data from analogous structures. The anticipated NMR, IR, and MS data collectively offer a detailed fingerprint for the unambiguous identification and characterization of this compound. These insights are intended to support the synthetic and analytical efforts of researchers in the chemical and pharmaceutical sciences.

References

solubility and stability of 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,3,6-Tribromo-5-methylpyridine

Abstract

This compound is a halogenated pyridine derivative with significant utility as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring three bromine atoms and a methyl group, imparts distinct reactivity and physicochemical properties.[1] This guide provides a comprehensive technical overview of the . Given the scarcity of published quantitative data for this specific molecule, this document emphasizes the theoretical underpinnings of its behavior and provides detailed, field-proven experimental protocols for researchers to determine these critical parameters. The methodologies described herein are designed to be self-validating and are grounded in established regulatory and scientific standards, ensuring the generation of robust and reliable data essential for drug development and chemical manufacturing.

Physicochemical Profile and Structural Insights

Understanding the fundamental properties of this compound is the first step in assessing its behavior in various systems. The molecule's structure is key to its characteristics. The pyridine core provides a basic nitrogen atom, while the three electron-withdrawing bromine atoms significantly influence the ring's electron density and introduce steric hindrance. The methyl group, being electron-donating, slightly counteracts this effect.[1]

PropertyDataSource
Molecular Formula C₆H₄Br₃N[1]
Molecular Weight 329.82 g/mol Chem-Impex
Appearance Off-white to light yellow solidChem-Impex
Reactivity The bromine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution, a reaction facilitated by the resonance stabilization of the intermediate Meisenheimer complex.[1]Smolecule
Storage Recommended storage at 0-8°C suggests potential thermal lability.Chem-Impex

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences bioavailability, formulation design, and reaction conditions. Based on its structure, this compound is predicted to be a poorly water-soluble compound. The large, hydrophobic surface area imparted by the three bromine atoms dominates the molecule's character, making it lipophilic.

Theoretical Solubility Profile
  • Aqueous Solubility: Expected to be very low due to its lipophilic nature. The basic nitrogen atom (pKa of pyridine ≈ 5.2) suggests that solubility may increase in acidic media (pH < 4) due to the formation of a more soluble pyridinium salt.

  • Organic Solvent Solubility: Likely to exhibit good solubility in common organic solvents such as methanol, ethanol, acetonitrile (MeCN), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining aqueous and non-aqueous solubility. The causality behind this choice is its ability to ensure that a true equilibrium is reached between the solid and dissolved states, providing thermodynamically accurate data.

Methodology:

  • Preparation of Solvent Media: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) and select relevant organic solvents. Degas all solvents to prevent bubble formation.

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear glass vial. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-72 hours). A preliminary kinetic check (sampling at 24, 48, and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid. This step is crucial to avoid artificially inflating the measured concentration.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4). Calculate the original concentration in mg/mL or µg/mL.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvents (Aqueous Buffers, Organic) add_excess Add Compound to Solvent prep_solvent->add_excess weigh_compound Weigh Excess Compound weigh_compound->add_excess equilibrate Equilibrate (e.g., 48h @ 25°C) with Agitation add_excess->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Sample Supernatant & Dilute separate->sample analyze Quantify by HPLC-UV sample->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways, establish storage conditions, and develop a stability-indicating analytical method. Halogenated aromatic compounds can be susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress.[2][3] The protocols below are based on the ICH Q1A(R2) guideline framework.

Overview of Forced Degradation Studies

The objective is to induce approximately 5-20% degradation of the parent compound. This level is sufficient to detect and identify degradants without causing secondary degradation that would complicate pathway analysis.

G cluster_stress parent 2,3,6-Tribromo- 5-methylpyridine Stock Solution hydrolysis Hydrolytic (Acid, Base, Neutral) parent->hydrolysis oxidation Oxidative (e.g., H₂O₂) parent->oxidation thermal Thermal (Heat, Dry) parent->thermal photo Photolytic (UV/Vis Light) parent->photo analysis Analyze All Samples by Stability-Indicating HPLC-PDA/MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Experimental Workflow.

Protocol: Hydrolytic Stability

This assesses susceptibility to acid- and base-catalyzed degradation. The C-Br bonds on the pyridine ring could be targets for hydrolysis, although halogenated aromatics are often resistant.[2]

Methodology:

  • Stock Solution: Prepare a solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., MeCN) and dilute into three aqueous media:

    • 0.1 M HCl (Acidic)

    • Purified Water (Neutral)

    • 0.1 M NaOH (Basic)

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C). Include a control sample stored at 5°C.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 6, 24, 72 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples before analysis to halt the degradation reaction (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all samples by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol: Oxidative Stability

This test evaluates the molecule's sensitivity to oxidation. The pyridine nitrogen and the methyl group are potential sites of oxidation.

Methodology:

  • Reaction: Treat a solution of the compound (in a suitable solvent like MeCN/water) with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature. Monitor the reaction closely, as oxidation can be rapid.

  • Time Points: Sample at intervals such as 0, 1, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC.

Protocol: Photostability

This protocol determines if the compound degrades upon exposure to light, a common pathway for halogenated aromatic compounds which can undergo dehalogenation.[4]

Methodology:

  • Sample Preparation: Expose both the solid compound and a solution (e.g., in MeCN/water) to a calibrated light source providing both UV and visible output (ICH Q1B guideline: overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

  • Control: Wrap identical samples in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and controls in the photostability chamber for the required duration.

  • Analysis: Analyze the exposed and control samples by HPLC. Compare the chromatograms to identify light-induced degradants.

Protocol: Thermal Stability

This evaluates the compound's stability when exposed to heat in the solid state, which is important for drying and storage considerations. Thermal decomposition of brominated compounds can release hydrogen bromide.[5][6]

Methodology:

  • Sample Preparation: Place a known amount of the solid compound in an open vial and a separate sealed vial (to assess the effect of trapped volatiles).

  • Incubation: Store the vials in a calibrated oven at an elevated temperature (e.g., 80°C, 105°C). The temperature should be below the compound's melting point.

  • Time Points: Remove samples at intervals (e.g., 1, 3, 7, 14 days).

  • Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

Recommended Analytical Methodology: Stability-Indicating HPLC-UV/PDA

A robust analytical method is the cornerstone of any solubility or stability study. A reverse-phase HPLC method is suitable for this non-polar compound. The use of a Photodiode Array (PDA) detector is critical for a stability-indicating method as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with a degradant.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency.
Gradient 40% B to 95% B over 15 minA gradient is necessary to elute the parent compound and any potential, more polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume.
Detection PDA at 275 nm (example)Wavelength should be optimized for maximum absorbance of the parent compound. Full spectrum (200-400 nm) collection is vital for identifying degradants.

Summary and Handling Recommendations

This compound is an essential synthetic intermediate whose utility in research and development demands a thorough understanding of its physicochemical properties.

  • Solubility: It is predicted to be poorly soluble in water but soluble in common organic solvents. Its aqueous solubility is likely pH-dependent, increasing under acidic conditions.

  • Stability: As a poly-halogenated aromatic compound, it may exhibit significant stability, but forced degradation studies are necessary to confirm its lability to specific stressors.[2] Potential degradation pathways include photolytic dehalogenation and, under harsh conditions, hydrolysis. The recommended storage condition of 0-8°C suggests that thermal degradation is a potential concern over long-term storage at ambient temperatures.

Recommendations for Handling and Storage:

  • Store in well-sealed containers at refrigerated temperatures (2-8°C), protected from light.

  • When preparing aqueous solutions for assays, use a co-solvent (like DMSO or MeCN) to create a stock solution before diluting into the aqueous medium.

  • Exercise caution during thermal processes such as drying, as thermal decomposition may occur at elevated temperatures.[5]

This guide provides the theoretical framework and actionable experimental protocols for researchers to generate the comprehensive solubility and stability data required for the successful application of this compound in their work.

References

An In-depth Technical Guide to the Core Historical Synthesis Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to participate in a wide array of chemical interactions have made it a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the seminal, historical methods for the synthesis of substituted pyridines. As a senior application scientist, this document moves beyond a simple recitation of reactions to provide in-depth mechanistic insights, field-tested experimental protocols, and a critical comparison of these classical routes, offering a robust intellectual toolkit for today's researchers.

The Enduring Legacy of Classical Pyridine Syntheses

While modern organic chemistry has introduced sophisticated transition-metal-catalyzed cross-coupling and C-H functionalization reactions, the classical, named reactions for pyridine synthesis remain highly relevant.[1] These methods, often developed over a century ago, are characterized by their use of readily available starting materials, operational simplicity, and the ability to construct the pyridine core in a single or a few steps.[1] Understanding these foundational syntheses provides not only a rich historical context but also practical and cost-effective alternatives for the preparation of a wide range of pyridine derivatives.

The Hantzsch Pyridine Synthesis (1881)

Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine chemistry.[2][3] It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine (1,4-DHP).[2][3] Subsequent oxidation yields the aromatic pyridine ring.[2] The Hantzsch synthesis is particularly renowned for its efficiency and simplicity in assembling highly functionalized pyridines in a single pot.[2]

Mechanism and Rationale

The reaction proceeds through a series of well-understood intermediates. The key steps involve a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde to form an α,β-unsaturated carbonyl compound. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl intermediate, followed by cyclization and dehydration, affords the 1,4-DHP.[2] The final aromatization to the pyridine is the thermodynamic driving force of the overall process.[3]

Hantzsch_Mechanism Start Aldehyde + β-Ketoester (1 eq.) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Chalcone α,β-Unsaturated Carbonyl Knoevenagel->Chalcone Michael_Addition Michael Addition Chalcone->Michael_Addition Start2 β-Ketoester (1 eq.) + Ammonia Enamine_Formation Enamine Formation Start2->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Enamine->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation (Aromatization) DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Hantzsch Pyridine Synthesis Workflow
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol details the synthesis of a classic Hantzsch product, beginning with the formation of the 1,4-dihydropyridine intermediate, followed by its oxidation.

Step 1: 1,4-Dihydropyridine Synthesis

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[1]

  • Stir the mixture at reflux for 4 hours.[1]

  • Upon cooling to room temperature, the product precipitates.[1]

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[1]

Step 2: Oxidation to Pyridine

  • Dissolve the 1,4-dihydropyridine from Step 1 in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for instance, nitric acid or ceric ammonium nitrate, and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final substituted pyridine.

Scope and Limitations

The Hantzsch synthesis is highly versatile, accommodating a wide range of aliphatic and aromatic aldehydes. However, the classical method is best suited for producing symmetrically substituted pyridines. The synthesis of unsymmetrical pyridines can be challenging and may require a stepwise approach.[4] Furthermore, the reaction conditions can be harsh, involving long reaction times and high temperatures, which may not be suitable for sensitive substrates.[3]

The Kröhnke Pyridine Synthesis (1961)

The Kröhnke synthesis offers a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[5][6] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[5][6]

Mechanism and Rationale

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine.[6]

Kröhnke Pyridine Synthesis Workflow
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol outlines the synthesis of a representative Kröhnke product.

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours.[1]

  • After cooling, filter the resulting N-phenacylpyridinium iodide salt and wash it with ether.[1]

  • Add the dried salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).[1]

  • Reflux the mixture for 4 hours.[1]

  • After cooling, pour the reaction mixture into water.[1]

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.[1]

Scope and Limitations

The Kröhnke synthesis boasts a broad substrate scope, tolerating a variety of substituents on both the ketone and the α,β-unsaturated carbonyl components, including aryl, heteroaryl, and alkyl groups.[5] Both electron-donating and electron-withdrawing groups are generally well-tolerated.[5] A limitation can be the multi-step nature of the classical procedure, though several one-pot modifications have been developed to address this.

The Chichibabin Pyridine Synthesis and Amination Reaction

Aleksei Chichibabin reported a method for synthesizing pyridine rings in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[7] This method is still used in the industrial production of pyridine and its methylated derivatives.[7] Chichibabin also discovered the direct amination of pyridine at the 2-position using sodium amide, a reaction now known as the Chichibabin amination.[8][9]

Mechanism and Rationale (Amination)

The Chichibabin amination is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. This forms a σ-adduct intermediate, which then eliminates a hydride ion (H⁻) to rearomatize, yielding the 2-aminopyridine after an acidic workup.[9]

Experimental Protocol: Synthesis of 2-Aminopyridine (Chichibabin Amination)

Caution: Sodium amide is a highly reactive and hazardous reagent. This reaction should only be performed by trained personnel with appropriate safety precautions.

  • In a flask equipped with a reflux condenser and a mechanical stirrer, place sodium amide in an inert, high-boiling solvent such as toluene or xylene.[8]

  • Add pyridine to the suspension.

  • Heat the mixture to reflux (typically around 110-130°C) for several hours.[8] The progress of the reaction can be monitored by the evolution of hydrogen gas.[9]

  • After the reaction is complete, cool the mixture and cautiously quench with water.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude 2-aminopyridine by distillation or recrystallization.

Scope and Limitations

The Chichibabin amination is a direct method for introducing an amino group onto the pyridine ring. However, it requires harsh reaction conditions and the use of a hazardous reagent.[8] Side reactions, such as dimerization, can also occur.[9] The synthesis of the pyridine ring via the Chichibabin condensation often suffers from low yields, though the starting materials are inexpensive.[7]

Other Notable Historical Syntheses

Bohlmann-Rahtz Pyridine Synthesis (1957)

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[10][11] A significant advantage of this method is that it does not require a separate oxidation step to achieve the aromatic pyridine ring.[11] However, the high temperatures required for the cyclodehydration can be a drawback.[11]

Guareschi-Thorpe Pyridine Synthesis (1896)

This reaction prepares 2-pyridones by condensing cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[12][13] Recent advancements have demonstrated this reaction can be performed efficiently in environmentally friendly solvents like water.[14][15]

Ciamician-Dennstedt Rearrangement (1881)

This reaction describes the ring expansion of pyrrole to a 3-halopyridine upon treatment with a dihalocarbene, typically generated from a haloform and a strong base.[16][17] The reaction is of significant mechanistic interest but has limited synthetic utility due to low yields and the formation of byproducts.[18]

Comparative Analysis of Historical Pyridine Syntheses

Synthesis MethodKey ReactantsTypical ProductAdvantagesDisadvantages
Hantzsch Aldehyde, 2 eq. β-ketoester, AmmoniaSymmetrically substituted pyridinesMulti-component, high efficiency, simpleRequires oxidation, harsh conditions, limited for unsymmetrical products[3]
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia2,4,6-Trisubstituted pyridinesConvergent, high yields, broad scopeCan be multi-step, intermediates sometimes unstable
Chichibabin Pyridine, Sodium Amide (amination)2-AminopyridineDirect aminationHarsh conditions, hazardous reagents, side reactions[8][9]
Bohlmann-Rahtz Enamine, Ethynylketone2,3,6-Trisubstituted pyridinesNo oxidation step requiredHigh temperatures for cyclization[11]
Guareschi-Thorpe Cyanoacetamide, 1,3-Dicarbonyl, Base2-PyridonesAccess to pyridones, can be run in green solventsScope can be limited
Ciamician-Dennstedt Pyrrole, Dihalocarbene3-HalopyridineMechanistically interesting ring expansionLow yields, byproduct formation[18]

Conclusion: A Timeless Toolkit for Modern Challenges

The historical methods for pyridine synthesis, from the elegant multi-component assembly of Hantzsch to the convergent approach of Kröhnke, represent more than just historical footnotes in organic chemistry. They are a testament to the enduring power of fundamental reaction principles. For researchers in drug development and other scientific fields, these classical syntheses offer a valuable and often cost-effective toolkit for accessing a diverse range of substituted pyridines.[19] While modern methods provide unparalleled precision and functional group tolerance, a deep understanding of these foundational reactions empowers the contemporary scientist to make more informed and strategic decisions in the design and execution of synthetic routes to novel and impactful molecules.

References

The Brominated Pyridine Ring: A Comprehensive Technical Guide to its Electronic Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of a bromine atom onto this electron-deficient ring profoundly alters its electronic landscape, unlocking a diverse range of synthetic possibilities and enabling the fine-tuning of molecular properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the electronic properties of brominated pyridine rings. By delving into the fundamental principles that govern their reactivity and spectroscopic characteristics, we aim to equip the reader with the knowledge to rationally design and execute synthetic strategies involving these versatile building blocks.

The Electronic Architecture of the Pyridine Ring: A Foundation of Reactivity

The pyridine ring, an isostere of benzene, is an electron-deficient heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency deactivates the ring towards electrophilic attack relative to benzene.[2] The nitrogen atom's influence is most pronounced at the α (C2, C6) and γ (C4) positions, which bear a partial positive charge.[2] This electronic distribution dictates the pyridine ring's characteristic reactivity, favoring nucleophilic substitution at the 2- and 4-positions and directing electrophilic substitution to the 3- and 5-positions.

The Dual Electronic Nature of Bromine: Modulating the Pyridine Landscape

The introduction of a bromine atom to the pyridine ring introduces a fascinating interplay of competing electronic effects that further refines its reactivity.[2] Understanding this duality is paramount for predicting the outcomes of chemical transformations.

  • Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the pyridine ring through the sigma bond, further deactivating the ring towards electrophilic attack.[2]

  • Mesomeric (Resonance) Effect (+M): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the pyridine ring's π-system.[2] This electron-donating resonance effect partially counteracts the inductive deactivation and preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine atom.[2]

The ultimate reactivity and regioselectivity of a brominated pyridine are a consequence of the delicate balance between these opposing electronic forces, a balance that is highly dependent on the position of the bromine atom on the ring.

Impact on Physicochemical Properties: pKa and Lipophilicity

The electronic perturbations induced by bromine substitution significantly impact the physicochemical properties of the pyridine ring, most notably its basicity (pKa) and lipophilicity (logP).

Basicity (pKa)

The electron-withdrawing nature of the bromine atom decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton. This results in a lower pKa value for bromopyridines compared to unsubstituted pyridine (pKa ≈ 5.2).

CompoundpKa
Pyridine5.25
2-Bromopyridine0.71[3]
3-Bromopyridine2.84
4-Bromopyridine3.85

Note: pKa values can vary slightly depending on the measurement conditions.

The pKa of 2-bromopyridine is significantly lower due to the proximity of the electron-withdrawing bromine atom to the nitrogen. The effect is less pronounced for 3- and 4-bromopyridine as the distance between the bromine and nitrogen atoms increases.

Lipophilicity (logP)

The introduction of a bromine atom generally increases the lipophilicity of the pyridine ring, as reflected in a higher logP value. This is an important consideration in drug design, as lipophilicity influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity of Brominated Pyridines: A Synthetic Playground

The altered electronic landscape of brominated pyridines makes them exceptionally versatile intermediates in a wide range of chemical transformations.

Electrophilic Aromatic Substitution

While the pyridine ring is inherently deactivated towards electrophilic attack, the introduction of a bromine atom can direct incoming electrophiles. For instance, the nitration of 3-bromopyridine preferentially yields 3-bromo-5-nitropyridine.[2] The directing effect of the bromine atom, combined with the deactivating effect of the nitrogen, leads to specific regiochemical outcomes.[2]

Experimental Protocol: Electrophilic Bromination of Pyridine

This protocol describes the synthesis of 3-bromopyridine via electrophilic bromination.

Materials:

  • Pyridine

  • Bromine

  • 80-95% Sulfuric Acid

  • 6N Sodium Hydroxide

  • Organic solvent (e.g., petroleum ether)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction vessel, carefully add pyridine to 80-95% sulfuric acid at 0°C.[1]

  • To this mixture, slowly add bromine dropwise while maintaining the temperature at 0°C.[1]

  • Once the addition is complete, heat the reaction mixture to 130-140°C and maintain for 7-8 hours.[1]

  • After the reaction is complete, cool the mixture by pouring it into ice water.[1]

  • Neutralize the solution by adding 6N sodium hydroxide until the pH reaches 8.[1]

  • Extract the product with an organic solvent (e.g., petroleum ether) three times.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by distillation to obtain 3-bromopyridine.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like bromine is present at these positions.[4] The electronegative nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4]

Transition-Metal Catalyzed Cross-Coupling Reactions

Brominated pyridines are invaluable substrates in a variety of transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of C-C and C-heteroatom bonds.[5]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a bromopyridine with a boronic acid or ester, providing a powerful method for the synthesis of biaryl and hetero-biaryl compounds.[1][6]

Suzuki_Miyaura_Coupling Bromopyridine Bromopyridine Pd_Catalyst Pd(0) Catalyst Bromopyridine->Pd_Catalyst Oxidative Addition Boronic_Acid Boronic Acid/Ester Boronic_Acid->Pd_Catalyst Transmetalation Product Coupled Product Pd_Catalyst->Product Reductive Elimination Base Base Base->Boronic_Acid Computational_Workflow Structure Input Molecular Structure (e.g., 3-Bromopyridine) DFT_Calculation DFT Calculation (e.g., B3LYP/6-31G*) Structure->DFT_Calculation Properties Calculated Electronic Properties DFT_Calculation->Properties ESP_Map Electrostatic Potential Map Properties->ESP_Map FMO Frontier Molecular Orbitals (HOMO/LUMO) Properties->FMO Charges Atomic Charges Properties->Charges

References

2,3,6-Tribromo-5-methylpyridine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,3,6-Tribromo-5-methylpyridine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and novel molecule synthesis, the introduction of highly functionalized intermediates like this compound is commonplace. While specific toxicological and safety data for every new compound is not always available, a robust safety protocol can be developed by analyzing its structure and referencing data from analogous compounds. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, built upon established principles of chemical hygiene and data synthesized from structurally related halogenated pyridines. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand and own their safety culture.

Section 1: Hazard Identification and Inferred Risk Profile

This compound is a polyhalogenated heterocyclic compound. The presence of multiple bromine atoms on the pyridine ring significantly influences its reactivity, potential toxicity, and environmental fate. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment can be inferred from numerous analogous structures.

Based on data from related brominated methylpyridines, a presumptive Globally Harmonized System (GHS) classification has been established to guide handling procedures.[1][2][3]

Table 1: Inferred GHS Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed
alt text
/
alt text
Danger / Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Warning
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or irritation
alt text
/
alt text
Danger / Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text
Warning

Core Mechanistic Insights:

  • Irritation: Halogenated aromatic compounds are often irritants due to their ability to react with biological macromolecules on the skin, eyes, and respiratory tract.[1][2][3]

  • Toxicity: The pyridine core itself has known toxicity, and halogenation can alter metabolic pathways, potentially leading to harmful effects if ingested, inhaled, or absorbed through the skin.[4][5]

  • Thermal Decomposition: In the event of a fire, halogenated organic compounds can release highly toxic and corrosive gases, such as hydrogen bromide (HBr) and oxides of nitrogen (NOx).[1]

Section 2: The Hierarchy of Controls: A Self-Validating Safety Workflow

Effective chemical safety is not merely about personal protective equipment (PPE); it's a systematic process of risk mitigation. The following workflow, based on the industrial hygiene hierarchy of controls, provides a logical and self-validating system for designing safe experiments.

Risk_Assessment_Workflow cluster_Assessment Phase 1: Risk Assessment cluster_Mitigation Phase 2: Mitigation Strategy cluster_Verification Phase 3: Verification & Response A Identify Hazards (Irritant, Toxic, Reactive) B Evaluate Exposure Potential (Quantity, Duration, Operation) A->B Analyze C Elimination / Substitution (Is a safer alternative feasible?) B->C D Engineering Controls (Fume Hood, Glovebox) C->D Most to Least Effective E Administrative Controls (SOPs, Designated Area, Training) D->E Most to Least Effective F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F Most to Least Effective G Review & Refine Protocol F->G H Prepare Emergency Response (Spill Kit, First Aid) G->H

Caption: Risk Assessment and Control Hierarchy Workflow.

This model prioritizes robust, systemic controls (like ventilation) over reliance on individual actions (like wearing gloves), creating a safer default environment.

Section 3: Mandatory Engineering and Administrative Controls

The foundation of safety when handling this compound lies in controlling the work environment to minimize exposure.

  • Primary Engineering Control: Chemical Fume Hood

    • Rationale: The potential for this compound to cause respiratory irritation, combined with its unknown inhalation toxicity, makes a certified chemical fume hood the mandatory primary engineering control.[1][6][7] The hood contains vapors and dust, preventing them from entering the laboratory atmosphere.

    • Protocol: All weighing, transfers, and reactions involving this compound must be performed within a fume hood with a face velocity meeting institutional standards (typically 80-120 feet per minute).

  • Administrative Controls

    • Designated Area: An area within the laboratory must be clearly demarcated for the handling of this compound.[4] This prevents cross-contamination and ensures all necessary safety equipment is localized.

    • Standard Operating Procedure (SOP): A written SOP detailing the specific hazards and handling procedures for this compound must be available to all personnel.

    • Training: All researchers must be trained on this SOP and general laboratory chemical safety before working with the compound.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the identified hazards.

Table 2: Required PPE for Handling this compound

Body PartProtectionStandardRationale & Causality
Hands Nitrile or Neoprene GlovesASTM F739 / EN 374Prevents skin contact, which causes irritation.[1][7] Double-gloving is recommended for extended operations. Always inspect gloves for defects before use and wash hands thoroughly after removal.[6]
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN 166Protects against splashes and dust that can cause serious eye damage.[6][8] A face shield is required when there is a significant splash risk.
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin from incidental contact and provides a removable barrier in case of a spill.[6]
Respiratory N95 Respirator (for solids) or Organic Vapor Cartridge RespiratorNIOSH ApprovedRequired only if engineering controls fail or during a large spill cleanup where dust or vapors may be generated.[6] Use is subject to institutional policy and requires fit-testing.

Section 5: Step-by-Step Handling and Storage Protocols

Protocol 5.1: Safe Weighing and Transfer of Solid Compound
  • Preparation: Don all required PPE as specified in Section 4. Ensure the chemical fume hood is on and the sash is at the appropriate height.

  • Staging: Place an analytical balance, weigh paper/boat, spatula, and a sealable container for the compound inside the fume hood.

  • Grounding: If transferring large quantities that could generate static electricity, ensure containers are grounded.

  • Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Transfer: Add the weighed solid to the reaction vessel or solvent.

  • Cleanup: Carefully fold the weigh paper and dispose of it in the designated solid hazardous waste container. Decontaminate the spatula and any affected surfaces within the hood.

  • Sealing: Securely close the stock bottle and the receiving vessel.

  • Final Decontamination: Wipe down the work area within the fume hood. Remove gloves and wash hands thoroughly.

Protocol 5.2: Chemical Storage
  • Conditions: Store the container in a cool, dry, and well-ventilated area.[7][8]

  • Location: Keep in a locked cabinet or area accessible only to authorized personnel.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[4][6] The pyridine nitrogen is basic and can react exothermically with acids. The aryl bromide structure can be susceptible to strong oxidizers.

Section 6: Emergency Response Procedures

Immediate and correct action during an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Protocol 6.1: Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Assess: Evaluate the spill size and determine if it can be managed safely by laboratory personnel. For large spills, contact your institution's emergency response team.

  • Control: If safe to do so, prevent the spill from spreading. Close the lab door to contain vapors.

  • Cleanup (Small Spill in Fume Hood):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[10]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed, and compatible container.[4] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][10] Never pour this chemical down the drain.[7]

References

A Technical Guide to the Untapped Therapeutic Potential of Tribrominated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" in a multitude of FDA-approved drugs.[1][2][3] Its therapeutic utility is often enhanced through strategic halogenation, a chemical modification known to modulate physicochemical properties like lipophilicity, metabolic stability, and target-binding affinity through halogen bonding.[4] While mono- and di-halogenated pyridines are well-represented in the literature, tribrominated pyridines remain a largely underexplored chemical space. This guide synthesizes evidence from the broader class of halogenated heterocycles to build a compelling, data-driven case for investigating tribrominated pyridines as a promising frontier for novel anticancer, antimicrobial, and enzyme-inhibiting agents. We present the scientific rationale, key structure-activity relationship (SAR) considerations, and actionable experimental protocols to empower researchers to explore this high-potential, low-data area of drug discovery.

Introduction: The Strategic Role of Bromination in Pyridine Scaffolds

The Pyridine Nucleus: A "Privileged Scaffold" in Medicinal Chemistry

The pyridine ring is the second most common nitrogen-containing heterocycle found in pharmaceuticals, a testament to its versatile chemical properties and biological relevance.[1][3] Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, allows it to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and cation-π interactions. This versatility has led to its incorporation into drugs with diverse activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]

Halogenation as a Bioactivity Switch: The Physicochemical Impact of Bromine

Introducing halogen atoms onto a drug scaffold is a time-tested strategy in medicinal chemistry to fine-tune its pharmacological profile. Bromine, in particular, offers a unique combination of properties:

  • Lipophilicity: Bromination significantly increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4]

  • Halogen Bonding: Bromine's electropositive crown can act as a halogen bond donor, forming a strong, directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to a dramatic increase in binding affinity and target specificity.

The Tribrominated Pyridine Landscape: An Underexplored Chemical Space

Despite the clear advantages of bromination, the biological activities of polybrominated pyridines, specifically tribrominated isomers like 2,3,5-tribromopyridine and 2,4,6-tribromopyridine, are poorly documented in public literature.[5][6] These molecules represent a "low-data" area ripe for exploration. By extrapolating from known trends in related chemical classes, we can construct robust hypotheses about their potential therapeutic applications.

Projecting Biological Activity: An Evidence-Based Approach

Antimicrobial and Antibiofilm Potential

Extensive halogenation is an emerging strategy for enhancing the efficacy of antimicrobial agents, particularly against drug-resistant pathogens and their associated biofilms.[7]

2.1.1 The Precedent: Enhanced Efficacy in Halogenated Heterocycles Studies on related heterocyclic scaffolds provide strong evidence for this approach. For example, multi-halogenated pyrimidines have been shown to be potent inhibitors of Staphylococcus aureus biofilm formation.[7][8] These compounds can suppress the expression of key virulence factors and toxins, such as α-hemolysin, by interfering with regulatory systems like agrA.[7][8] Similarly, certain halogenated pyrimidine derivatives effectively inhibit biofilm formation in Enterohemorrhagic Escherichia coli (EHEC) by downregulating genes responsible for curli fiber production, a critical component of the biofilm matrix.[9]

2.1.2 Potential Mechanisms of Action The antimicrobial action of tribrominated pyridines is hypothesized to extend beyond simple cytotoxicity. The increased lipophilicity could facilitate disruption of the bacterial cell membrane, while their structure may allow for the inhibition of key bacterial enzymes or interference with quorum sensing pathways that regulate virulence and biofilm formation.[7]

2.1.3 Data Synopsis: Activity of Related Brominated Compounds While specific data for tribrominated pyridines is lacking, studies on other brominated heterocycles demonstrate clear antimicrobial potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds, providing a benchmark for future screening efforts.

Compound ClassOrganismActivity (MIC)Reference
Pyridine-based ChalconeS. aureus (MRSA)2 µg/mL[10]
Brominated Pyrrole AlkaloidsS. aureus, B. subtilis8.0–32.0 µg/mL[11]
Pyridine Schiff BasesGram-positive bacteriaPronounced biocidal effect[12]
Pyridine SaltsS. aureus, E. coli55-56% inhibition at 100 µg/mL[2][13]
Anticancer Cytotoxicity: A Dichotomy in Structure-Activity Relationships

The influence of bromination on anticancer activity is highly dependent on the molecular scaffold, presenting a complex but intriguing area for investigation.

2.2.1 The Case for Enhanced Potency In many heterocyclic systems, increasing the size and number of halogen substituents correlates with increased anticancer potency.

  • Pyridine-Urea Derivatives: A study on pyridine-urea compounds targeting the MCF-7 breast cancer cell line showed a clear trend in cytotoxicity: Iodo > Bromo > Chloro > Fluoro. The 4-bromophenyl urea derivative (IC50 = 1.63 µM) was more potent than the standard chemotherapeutic Doxorubicin (IC50 = 1.93 µM).[14]

  • Brominated Quinolines: The addition of multiple bromine atoms to a quinoline scaffold was found to substantially increase antiproliferative activity against C6, HeLa, and HT29 cancer cell lines, with one tetrabrominated derivative showing an IC50 value of 15.4 µM against C6 glioma cells.[15]

2.2.2 The Case for Reduced Potency: A Countervailing View Conversely, some broad reviews analyzing diverse pyridine derivatives have concluded that the presence of halogen atoms can be detrimental to antiproliferative activity compared to other substituents like methoxy (-OMe) or hydroxyl (-OH) groups.[1][3] This highlights a critical principle in drug design: the effect of a substituent is not universal but is instead context-dependent on the overall molecular architecture and its interaction with a specific biological target. This dichotomy makes tribrominated pyridines particularly interesting candidates for broad-panel cancer cell line screening.

2.2.3 Mechanistic Hypothesis: Induction of G2/M Arrest and Apoptosis Many bioactive pyridine derivatives exert their anticancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).[16] It is hypothesized that tribrominated pyridines could trigger apoptosis through the upregulation of key signaling proteins like p53 and JNK, leading to cell cycle arrest at the G2/M checkpoint and eventual cell death.

G TBP Tribrominated Pyridine (Stress Signal) p53 p53 Upregulation TBP->p53 JNK JNK Pathway Activation TBP->JNK p21 p21 Expression p53->p21 CDK Cyclin/CDK Complex Inhibition p21->CDK G2M G2/M Phase Arrest CDK->G2M Bax Bax/Bcl-2 Ratio Increase JNK->Bax Mito Mitochondrial Permeability Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized apoptotic pathway induced by tribrominated pyridines.
Enzyme Inhibition: A High-Probability Target Class

Enzyme inhibition is a primary mechanism by which small molecule drugs exert their effects.[17] The unique electronic properties of tribrominated pyridines make them attractive candidates for screening against various enzyme families.

2.3.1 Rationale for Screening The rationale is supported by findings from brominated marine natural products. For instance, highly brominated phenols isolated from red algae are potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research.[18] The ability of the bromine atoms to form halogen bonds can provide a strong anchor point within an enzyme's active site, leading to potent and selective inhibition.

2.3.2 Understanding Inhibition Types When a tribrominated pyridine is identified as an inhibitor, determining its mode of action is a critical next step. The primary types of reversible inhibition are:

  • Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[17]

  • Non-competitive: The inhibitor binds to an allosteric (secondary) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.[19][20]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ.[20][21]

A Practical Framework for Investigation: Protocols and Workflows

Foundational Workflow for Screening Novel Tribrominated Pyridines

A systematic approach is essential for efficiently evaluating the biological potential of a new compound class. The following workflow outlines a logical progression from initial broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Mechanism of Action start Tribrominated Pyridine Library screen_cancer Multi-Panel Cancer Cell Screen (MTT Assay) start->screen_cancer screen_microbe Antimicrobial Screen (MIC Assay) start->screen_microbe dose_response Dose-Response (IC50/MIC Determination) screen_cancer->dose_response screen_microbe->dose_response selectivity Normal Cell Line Counter-screen dose_response->selectivity moa MoA Studies (e.g., Apoptosis, Cell Cycle, Enzyme Kinetics) selectivity->moa lead Lead Candidate moa->lead G cluster_0 Synthetic Diversification Initial Initial Screening Hit (e.g., 2,3,5-TBP) SAR Structure-Activity Relationship (SAR) Analysis Initial->SAR Pos2 Modify Position 2 (e.g., Suzuki Coupling) SAR->Pos2 Pos3 Modify Position 3 SAR->Pos3 Pos5 Modify Position 5 SAR->Pos5 Potency Increased Potency Pos2->Potency Selectivity Improved Selectivity Pos3->Selectivity ADME Better ADME Properties Pos5->ADME

References

Methodological & Application

Application Notes and Protocols for the Strategic Use of 2,3,6-Tribromo-5-methylpyridine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

Polysubstituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents onto the pyridine core is a critical challenge in synthetic chemistry. 2,3,6-Tribromo-5-methylpyridine emerges as a highly versatile building block, offering three distinct reaction handles for sequential and selective functionalization through transition-metal catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling stands out as a robust and widely applicable method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions and exceptional functional group tolerance.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the strategic use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the principles of regioselectivity, provide detailed, field-proven protocols for selective mono- and diarylation, and discuss the characterization of the resulting products.

Understanding and Controlling Regioselectivity

The key to unlocking the synthetic potential of this compound lies in the ability to control the regioselectivity of the Suzuki-Miyaura coupling. The electronic and steric environment of each bromine atom dictates its reactivity towards the palladium catalyst.

Electronic Effects: The pyridine nitrogen atom significantly influences the electron density of the ring, making the α-positions (C2 and C6) more electron-deficient and, consequently, more susceptible to oxidative addition by the Pd(0) catalyst.[3] The C3 position is generally less reactive in comparison.

Steric Hindrance: The methyl group at the C5 position introduces steric hindrance around the adjacent C6 bromine atom. This steric impediment can be exploited to modulate the reactivity of the C6 position relative to the less hindered C2 position.

Based on these principles, a predictable order of reactivity for the bromine atoms in this compound can be established: C2 > C6 > C3 . This differential reactivity allows for a stepwise functionalization strategy.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation (R-B(OR)2 / Base) Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of this compound. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol is designed to favor the reaction at the most electronically activated and sterically accessible C2 position.

Mono_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid (1.1 eq), and base in solvent. Degas Degas the mixture with Argon or Nitrogen for 15-20 minutes. Reagents->Degas Catalyst Add Pd catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture at the specified temperature with stirring. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter through Celite to remove catalyst. Cool->Filter Extract Extract with an organic solvent. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Caption: General workflow for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deionized)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1 mL of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-3,6-dibromo-5-methylpyridine.

Expected Outcome: This protocol should yield the mono-arylated product at the C2 position with good selectivity.

Protocol 2: Stepwise Di-Arylation at C2 and C6 Positions

This protocol outlines a two-step procedure to introduce two different aryl groups at the C2 and C6 positions.

Step 1: Synthesis of 2-Aryl-3,6-dibromo-5-methylpyridine

Follow Protocol 1 as described above.

Step 2: Synthesis of 2,6-Diaryl-3-bromo-5-methylpyridine

Materials:

  • 2-Aryl-3,6-dibromo-5-methylpyridine (from Step 1)

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene

  • Water (deionized)

Procedure:

  • To a flame-dried Schlenk flask, add 2-aryl-3,6-dibromo-5-methylpyridine (1.0 mmol), the second arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add toluene (10 mL) and water (1 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100-110 °C and stir for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1 to isolate the desired 2,6-diaryl-3-bromo-5-methylpyridine.

Rationale for Condition Changes: The use of a more sterically hindered and electron-rich phosphine ligand like XPhos and a stronger base (K₃PO₄) at a higher temperature is necessary to overcome the increased steric hindrance and potentially lower reactivity of the C6 position after the initial arylation at C2.[4]

Reaction StageCatalyst SystemBaseSolventTemperature (°C)Target Product
Mono-arylation (C2) Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/Water80-902-Aryl-3,6-dibromo-5-methylpyridine
Di-arylation (C6) Pd₂(dba)₃ / XPhosK₃PO₄Toluene/Water100-1102,6-Diaryl-3-bromo-5-methylpyridine

Characterization of Products

The successful synthesis of the mono- and diarylated products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic shifts for the pyridine and aryl protons. The disappearance of the signal corresponding to the proton at the position of bromination and the appearance of new aromatic signals from the coupled aryl group will be indicative of a successful reaction. The chemical shift of the methyl group protons can also provide structural information.

    • ¹³C NMR: The appearance of new signals in the aromatic region and the upfield shift of the carbon atom where the C-C bond has been formed will confirm the coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the synthesized compounds. The isotopic pattern of the remaining bromine atoms can also be a useful diagnostic tool.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridines via regioselective Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can achieve selective mono- and diarylation in a stepwise manner. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate, paving the way for the discovery and development of novel molecules with significant potential in medicine and materials science. Further exploration into the functionalization of the remaining C3 position can lead to even more complex and diverse molecular architectures.

References

Application Notes and Protocols for Sonogashira Coupling with 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sonogashira Coupling in Pyridine Functionalization

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an ideal method for the late-stage functionalization of heterocyclic scaffolds.

Pyridines are a ubiquitous structural motif in pharmaceuticals and agrochemicals. The ability to selectively introduce substituents onto the pyridine ring is therefore of paramount importance for the exploration of structure-activity relationships (SAR). Polyhalogenated pyridines, such as 2,3,6-Tribromo-5-methylpyridine, represent valuable starting materials, offering multiple points for diversification. However, the presence of several halogen atoms of the same type presents a significant challenge in achieving regioselective functionalization.[3] This application note provides a detailed guide to understanding and implementing the Sonogashira coupling with this compound, with a focus on achieving controlled, regioselective mono- and poly-alkynylation.

Understanding Regioselectivity in the Sonogashira Coupling of this compound

The regiochemical outcome of the Sonogashira coupling on a polyhalogenated pyridine is governed by a complex interplay of electronic and steric factors. A thorough understanding of these principles is crucial for designing a successful and selective transformation.

Electronic Effects: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, primarily influencing the ortho (C2, C6) and para (C4) positions. This renders these positions more electron-deficient and, consequently, more susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in the catalytic cycle.[3] In the case of this compound, the bromine atoms at the C2 and C6 positions are electronically activated towards Sonogashira coupling compared to the bromine at the C3 position.

Steric Hindrance: The steric environment around the halogen atom also plays a critical role. Bulky substituents adjacent to a halogen can hinder the approach of the palladium catalyst, thereby favoring reaction at a less sterically encumbered site. In this compound, the methyl group at the C5 position introduces some steric bulk in the vicinity of the C6 bromine. However, the C2 position is also flanked by a bromine atom at C3. The relative steric hindrance at C2 and C6 is a subtle factor that can be exploited to control regioselectivity.

Predicted Reactivity Order: Based on the interplay of these factors, the predicted order of reactivity for the bromine atoms in this compound towards Sonogashira coupling is:

C6 > C2 >> C3

The C6 position is generally the most reactive site on a pyridine ring for this type of coupling. While the C5-methyl group introduces some steric hindrance, the electronic activation at the C6 position is expected to be the dominant factor under standard conditions. The C2 position, also being alpha to the nitrogen, is the next most reactive site. The C3 position, being beta to the nitrogen, is significantly less reactive.

This predicted reactivity allows for a strategy of controlled alkynylation. A selective mono-Sonogashira coupling is anticipated to occur preferentially at the C6 position under carefully controlled conditions. Subsequent couplings at the C2 and then C3 positions would require more forcing conditions.

Experimental Protocols

Protocol 1: Selective Mono-Sonogashira Coupling at the C6 Position

This protocol is designed to favor the selective mono-alkynylation of this compound at the most reactive C6 position.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene or DMF, anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous toluene or DMF (to a concentration of 0.1-0.2 M of the pyridine substrate).

  • Add anhydrous triethylamine (3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-activation.

  • Slowly add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-2,3-dibromo-5-methylpyridine.

Causality Behind Experimental Choices:

  • Catalyst System: PdCl₂(PPh₃)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. The use of a copper(I) co-catalyst accelerates the reaction, allowing for milder conditions.[1]

  • Base: Triethylamine acts as both a base to neutralize the HBr formed during the reaction and as a solvent in some cases. It is crucial to use an anhydrous amine base to prevent unwanted side reactions.[4]

  • Solvent: Toluene or DMF are common solvents for Sonogashira couplings. The choice of solvent can influence the reaction rate and selectivity.

  • Stoichiometry: A slight excess of the alkyne is used to ensure complete consumption of the starting material.

  • Temperature: Running the reaction at room temperature helps to control the selectivity for the most reactive C6 position. Higher temperatures may lead to a mixture of mono-alkynylated products and di-alkynylation.

Protocol 2: Di-Sonogashira Coupling at the C6 and C2 Positions

To achieve di-alkynylation, more forcing conditions are required to overcome the lower reactivity of the C2 position.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Add the terminal alkyne (2.2 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon consumption of the mono-alkynylated intermediate, follow steps 7-10 from Protocol 1 to work up and purify the desired 2,6-di-alkynyl-3-bromo-5-methylpyridine.

Rationale for Modified Conditions:

  • Increased Alkyne Stoichiometry: A larger excess of the alkyne is used to drive the reaction towards di-substitution.

  • Elevated Temperature: Heating the reaction provides the necessary activation energy to facilitate the coupling at the less reactive C2 position.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex trans-R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation cis_Complex cis-R-Pd(II)(C≡CR')L2 Transmetalation->cis_Complex Reductive_Elimination Reductive Elimination cis_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R'C≡CH) Cu_Pi_Complex [Cu(C≡CR')]n Alkyne_Coordination->Cu_Pi_Complex Deprotonation Deprotonation (Base) Cu_Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR' Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting Guide

Problem Potential Cause Solution
Low or no conversion Inactive catalystUse fresh palladium and copper catalysts. Ensure rigorous exclusion of oxygen.
Insufficiently anhydrous conditionsUse freshly distilled, anhydrous solvents and base.
Poor quality starting materialsPurify the this compound and terminal alkyne before use.
Formation of alkyne homocoupling (Glaser coupling) product Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
High concentration of copper catalystUse the recommended catalytic amount of CuI. Consider a copper-free protocol if homocoupling is a persistent issue.
Mixture of regioisomers Reaction temperature is too high for mono-couplingFor selective mono-coupling at C6, maintain the reaction at room temperature or lower.
Catalyst system is too reactiveConsider using a less reactive palladium catalyst or a bulkier phosphine ligand to enhance selectivity.
Difficulty in purification Close Rf values of product and starting materialOptimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) iodide is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Anhydrous solvents and reagents are flammable and/or corrosive. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under inert atmosphere should be set up with appropriate care to avoid pressure buildup.

References

Application Notes and Protocols: 2,3,6-Tribromo-5-methylpyridine as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a significant portion of top-selling pharmaceuticals.[1] Polyhalogenated pyridines, in particular, serve as exceptionally versatile platforms for the construction of complex molecular architectures through modern cross-coupling methodologies. This guide provides an in-depth exploration of 2,3,6-Tribromo-5-methylpyridine, a key building block whose distinct arrangement of bromine atoms allows for programmed, regioselective functionalization. We will detail its synthesis, physicochemical properties, and its application in cornerstone pharmaceutical synthetic reactions such as the Suzuki-Miyaura and Sonogashira couplings. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged heterocycle in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a lead compound. The synthesis of highly substituted pyridines, however, can be challenging.[1] Polyhalogenated pyridines like this compound offer a powerful solution, acting as a robust and versatile chassis onto which various functionalities can be installed with high precision.

The strategic value of this intermediate lies in the differential reactivity of its three bromine substituents. In palladium-catalyzed cross-coupling reactions, halogens at the α-positions (C2 and C6) are significantly more reactive than the halogen at the β-position (C3).[2][3] This inherent electronic difference enables a synthetic chemist to perform sequential, regioselective couplings, building molecular complexity in a controlled, stepwise manner. This approach is invaluable for generating libraries of analogues for structure-activity relationship (SAR) studies and for the efficient synthesis of complex drug targets.[3][4]

G

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₆H₄Br₃N-
Molecular Weight 333.82 g/mol -
Appearance Expected to be a solid (based on related compounds)[5]
CAS Number 393516-82-0[6]
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,4,6-Tribromopyridine suggest it should be handled as an irritant.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound

A detailed, peer-reviewed synthesis for this compound is not prominently featured in the literature. However, a robust synthetic route can be proposed based on well-established transformations of aminopyridines, specifically the Sandmeyer reaction.[8][9] The following protocol is a representative example, starting from a commercially available or readily synthesized dibromo-aminopyridine precursor.

Protocol 1: Representative Synthesis via Sandmeyer Reaction

This protocol outlines the conversion of an amino group on the pyridine ring to a bromine atom.

Reaction Scheme: 2-Amino-3,6-dibromo-5-methylpyridine → [Diazonium Salt Intermediate] → this compound

Materials:

  • 2-Amino-3,6-dibromo-5-methylpyridine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Copper(I) bromide (CuBr) (catalytic to 1.1 eq)

  • Deionized water

  • Dichloromethane or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Amino-3,6-dibromo-5-methylpyridine (1.0 eq) in a solution of 48% HBr and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature remains below 5 °C. A change in color or consistency indicates the formation of the diazonium salt. Stir for an additional 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuBr in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is as a scaffold in palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the α-bromines (C2, C6) allows for selective initial coupling, leaving the β-bromine (C3) available for a subsequent, different transformation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures.[10] It involves the coupling of an organohalide with an organoboron species.

G

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (often used as a co-solvent with dioxane)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the monosubstituted 2-aryl-3,6-dibromo-5-methylpyridine.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene
Temperature 80-110 °C
Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a functional group frequently found in kinase inhibitors and other bioactive molecules.

G

Protocol 3: Regioselective Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Amine base/solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

  • Solvent/Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent (e.g., THF), the amine base (e.g., Et₃N), and finally the terminal alkyne (1.2 eq) via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalytic residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the desired 2-alkynyl-3,6-dibromo-5-methylpyridine.

ParameterTypical Conditions
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst Copper(I) Iodide (CuI)
Base/Solvent Et₃N, DIPA
Temperature 25-60 °C

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the toolkit of the modern medicinal chemist. Its key attribute—the differential reactivity of its bromine atoms—provides a pre-programmed roadmap for the regioselective and sequential synthesis of complex, polysubstituted pyridines. By mastering cornerstone transformations such as the Suzuki-Miyaura and Sonogashira couplings, researchers can efficiently access novel chemical matter, accelerate SAR studies, and develop robust synthetic routes to advanced pharmaceutical candidates. The protocols and principles outlined in this guide serve as a solid foundation for leveraging this powerful building block in drug discovery and development programs.

References

Application Note: 2,3,6-Tribromo-5-methylpyridine as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties make it a privileged scaffold in drug discovery. This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,3,6-Tribromo-5-methylpyridine. We delve into its differential reactivity and present detailed protocols for its regioselective functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By leveraging this versatile building block, chemists can unlock efficient synthetic pathways to novel, polysubstituted pyridine derivatives with significant therapeutic potential.

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutic agents, the ability to rapidly generate molecular diversity around a core scaffold is paramount. Polysubstituted pyridines are of particular interest due to their prevalence in biologically active compounds.[2][3] this compound emerges as a highly valuable starting material due to the distinct electronic environments of its three bromine atoms. This differential reactivity allows for sequential and site-selective functionalization, providing a powerful tool for constructing complex molecular architectures.[4]

The bromine atoms at the C2 and C6 positions, being ortho to the ring nitrogen, are more activated towards oxidative addition in palladium-catalyzed cycles compared to the bromine at the C3 position. This inherent electronic difference is the key to its utility, enabling a controlled, stepwise introduction of various functionalities. This guide will provide the foundational protocols to exploit this reactivity.

Core Synthetic Transformations and Protocols

The true power of this compound is realized through modern cross-coupling chemistry. Below are detailed protocols for three fundamental C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid or its ester.[5] Its tolerance for a wide range of functional groups makes it an indispensable tool in the synthesis of biaryl structures common in pharmaceuticals.[6]

This protocol targets the preferential substitution at the more reactive C2 or C6 position.

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and a suitable base such as K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst System: In a separate vial, pre-mix the palladium source, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).

  • Assembly: Add the catalyst mixture to the Schlenk tube.

  • Inerting: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Catalyst/Ligand: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states.[7] Bulky, electron-rich phosphine ligands like SPhos stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.

  • Base: The base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which then efficiently transfers its organic group to the palladium center.[5][8]

  • Solvent: A biphasic system like toluene/water or a single solvent like dioxane is often used to ensure all components, including the inorganic base, are sufficiently soluble.[6]

EntryCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene90
33-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DMF110

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions with bromopyridines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is exceptionally useful for synthesizing linear, rigid structures and serves as a gateway to further transformations of the alkyne group.[10] It typically employs a dual-catalyst system of palladium and copper(I).[11]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine substrate (e.g., the product from the Suzuki reaction) (1.0 mmol, 1.0 equiv).

  • Catalyst System: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper co-catalyst, Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by a degassed amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

  • Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles.[12] The palladium cycle involves oxidative addition of the aryl halide. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive than the terminal alkyne itself.[12]

  • Transmetalation: The key step is the transmetalation of the acetylide group from the copper to the palladium center, which is the rate-determining step in many cases.[12]

  • Base: The amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide and acts as a scavenger for the H-X acid formed during the reaction.[11]

EntryAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPEATolueneRT
31-HeptynePd(OAc)₂/XPhos / CuICs₂CO₃Dioxane80

Table 2: Representative conditions for Sonogashira coupling reactions.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of arylamines.[13][14] These motifs are ubiquitous in pharmaceuticals. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the challenging C-N reductive elimination step.[14]

  • Setup: In a glovebox or under an argon atmosphere, add the bromopyridine substrate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Catalyst System: Add the palladium precatalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and a suitable Buchwald ligand, such as XPhos (0.03 mmol, 3 mol%).

  • Assembly & Solvent: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

  • Ligand Role: The development of ligands like XPhos, SPhos, and BINAP was critical to the success of this reaction.[14] These bulky ligands promote the formation of a three-coordinate palladium-amido intermediate, which undergoes reductive elimination more readily than a four-coordinate species, thus preventing side reactions like β-hydride elimination.[13][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido complex. NaOt-Bu is a common choice, but others like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[16]

EntryAmineCatalyst / LigandBaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100
2AnilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH110
3PiperidinePd(OAc)₂ / JohnPhosK₃PO₄Toluene100

Table 3: Representative conditions for Buchwald-Hartwig amination reactions.[17]

Workflow for Bioactive Molecule Synthesis

The true utility of this compound lies in the sequential application of these reactions to build molecular complexity in a controlled manner. A plausible workflow to generate a highly decorated, drug-like scaffold is outlined below.

G cluster_0 Sequential Cross-Coupling Workflow A 2,3,6-Tribromo- 5-methylpyridine B Step 1: Suzuki Coupling (Aryl Group at C6) A->B Pd(OAc)₂/SPhos Ar-B(OH)₂, K₃PO₄ C Step 2: Sonogashira Coupling (Alkyne at C2) B->C Pd(PPh₃)₄/CuI R-C≡CH, Et₃N D Step 3: Buchwald-Hartwig (Amine at C3) C->D Pd₂(dba)₃/XPhos R₂NH, NaOtBu E Polysubstituted Bioactive Core D->E Final Product

Caption: Sequential functionalization of this compound.

This strategy allows for the precise installation of three different diversity points, creating a library of compounds from a single starting material. For instance, derivatives of polysubstituted pyridines have shown promise as potent inhibitors of kinases like PIM-1, which are implicated in cancer.[18][19] The ability to systematically vary the aryl, alkynyl, and amino substituents using this workflow is invaluable for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, bioactive molecules. Its differential reactivity enables chemists to perform regioselective, sequential cross-coupling reactions, providing controlled access to a wide array of polysubstituted pyridine scaffolds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are reliable and well-established methods for this purpose. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers in drug discovery and medicinal chemistry can significantly accelerate their synthetic programs and explore novel chemical space in the pursuit of next-generation therapeutics.

References

Application Notes and Protocols for 2,3,6-Tribromo-5-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of Polysubstituted Pyridines in Agrochemical Discovery

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a wide array of high-performing herbicides, insecticides, and fungicides.[1] Its unique electronic properties and metabolic stability make it a privileged structure for interacting with biological targets in pests and weeds. Within this class, polysubstituted pyridines, particularly those bearing halogen and methyl groups, serve as exceptionally versatile intermediates for the synthesis of novel active ingredients.[2][3][4]

2,3,6-Tribromo-5-methylpyridine is a key building block poised for significant application in agrochemical discovery. The tribrominated ring offers multiple reactive handles for controlled, stepwise functionalization, allowing chemists to fine-tune the steric and electronic properties of the final molecule. The bromine atoms at the 2, 3, and 6 positions exhibit differential reactivity, enabling selective modification through a variety of cross-coupling and substitution reactions. This controlled diversification is paramount in exploring structure-activity relationships (SAR) to optimize biological efficacy and crop safety.

While direct synthesis of a currently commercialized agrochemical from this compound is not extensively documented in publicly available literature, its structural motifs are closely related to precursors for established classes of agrochemicals.[5] This document provides a comprehensive guide to the potential applications of this compound by presenting detailed, field-proven protocols for the synthesis and evaluation of a novel, representative fungicide. The methodologies are based on well-established chemical transformations and biological screening practices prevalent in the agrochemical industry.

Core Concept: Strategic Functionalization of the Pyridine Ring

The synthetic utility of this compound lies in the ability to selectively address the three bromine atoms. The bromine at the 2-position is generally the most susceptible to nucleophilic substitution, while the bromines at the 3 and 6 positions are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This differential reactivity allows for a modular approach to building molecular complexity.

PART 1: Synthesis of a Novel Fungicide Candidate

This section details a representative protocol for the synthesis of a novel fungicide candidate from this compound. The target molecule incorporates a toxophore (a group responsible for biological activity) introduced via a Suzuki-Miyaura cross-coupling reaction, a common strategy in agrochemical synthesis.[7][8]

Synthetic Workflow Overview

G A 2,3,6-Tribromo- 5-methylpyridine B Step 1: Selective Suzuki-Miyaura Coupling A->B Arylboronic acid, Pd catalyst, Base C Intermediate 1: 2,6-Dibromo-3-(aryl)-5-methylpyridine B->C D Step 2: Nucleophilic Aromatic Substitution C->D Nucleophile (e.g., Alkoxide) E Final Product: Novel Fungicide Candidate D->E

Caption: Synthetic workflow for a novel fungicide from this compound.

Experimental Protocol: Synthesis of 2,6-Dibromo-3-(4-methoxyphenyl)-5-methylpyridine (Intermediate 1)

This protocol describes a selective Suzuki-Miyaura coupling at the 3-position of the pyridine ring.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
4-Methoxyphenylboronic acid≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (anhydrous)≥99%Fisher Scientific
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethanol200 ProofDecon Labs
Deionized WaterType 1Millipore
Diatomaceous Earth (Celite®)------
Anhydrous Magnesium Sulfate≥97%---

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (10.0 g, 28.5 mmol, 1.0 eq), 4-methoxyphenylboronic acid (5.2 g, 34.2 mmol, 1.2 eq), and potassium carbonate (11.8 g, 85.5 mmol, 3.0 eq).

  • Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene:ethanol:water (150 mL). Bubble nitrogen gas through the stirred mixture for 20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.65 g, 1.43 mmol, 0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (100 mL) and deionized water (100 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 75 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate) to yield 2,6-Dibromo-3-(4-methoxyphenyl)-5-methylpyridine as a white to off-white solid.

Experimental Protocol: Synthesis of the Final Fungicide Candidate

This protocol describes a nucleophilic aromatic substitution to replace the bromine at the 2-position.

Materials:

Reagent/MaterialGrade
2,6-Dibromo-3-(4-methoxyphenyl)-5-methylpyridineAs synthesized
Sodium methoxide95%
MethanolAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the synthesized Intermediate 1 (5.0 g, 13.2 mmol, 1.0 eq) in anhydrous DMF (50 mL).

  • Reagent Addition: Add sodium methoxide (0.85 g, 15.8 mmol, 1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and carefully pour it into ice-water (200 mL).

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield the final product.

PART 2: Biological Efficacy Evaluation

This section provides a standard protocol for the in-vitro evaluation of the newly synthesized compound against a representative panel of fungal plant pathogens.

Workflow for In-Vitro Fungicidal Screening

G A Compound Solubilization (e.g., in DMSO) B Serial Dilution A->B C Inoculation of Fungal Pathogens on amended agar plates B->C D Incubation (Controlled Environment) C->D E Measurement of Mycelial Growth Inhibition D->E F Data Analysis (EC50 Calculation) E->F

Caption: Workflow for evaluating the in-vitro fungicidal activity of a test compound.

Protocol: In-Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the mycelial growth (EC₅₀) of various fungal pathogens.

Materials:

ItemSpecification
Test CompoundSynthesized as described above
Fungal Pathogense.g., Botrytis cinerea, Fusarium graminearum
Potato Dextrose Agar (PDA)Standard microbiological grade
Dimethyl Sulfoxide (DMSO)ACS grade
90 mm Petri DishesSterile
Micropipettes and sterile tips---
IncubatorTemperature and humidity controlled
Laminar Flow HoodFor aseptic technique

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Preparation of Amended Media:

    • Autoclave PDA medium and cool to 50-55 °C in a water bath.

    • Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media.

    • Prepare a control plate containing PDA with 1% DMSO only.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the fungal pathogen, cut a 5 mm diameter mycelial plug from the edge of the colony using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.

  • Incubation: Seal the plates with parafilm and incubate at 25 °C in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has reached approximately 80% of the plate diameter, measure the diameter of the fungal colony on all plates.

    • Calculate the percent inhibition of mycelial growth for each concentration using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value.

Interpreting the Results

The EC₅₀ value provides a quantitative measure of the compound's intrinsic activity against a specific pathogen. A lower EC₅₀ value indicates higher potency. This data is crucial for SAR studies and for selecting promising candidates for further greenhouse and field trials.

EC₅₀ Value (µg/mL) Interpretation
< 1Very High Activity
1 - 10High Activity
10 - 50Moderate Activity
> 50Low to No Activity

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a representative fungicide via Suzuki-Miyaura coupling and subsequent nucleophilic substitution, along with the detailed in-vitro biological evaluation method, provide a robust framework for researchers to explore the potential of this intermediate. The differential reactivity of the bromine atoms on the pyridine ring allows for the systematic creation of diverse chemical libraries, which is a cornerstone of modern agrochemical discovery. Future work should focus on exploring a wider range of arylboronic acids and nucleophiles to further probe the structure-activity relationships and identify compounds with superior fungicidal, herbicidal, or insecticidal properties.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

Pyridyl moieties are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them a privileged scaffold in drug discovery. Consequently, efficient and versatile methods for the functionalization of pyridine rings are of paramount importance to researchers, scientists, and drug development professionals. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct and modular approach to synthesizing complex substituted pyridines.[1][2]

This guide provides a comprehensive overview of the experimental setup for three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing brominated pyridines as electrophilic partners. Bromopyridines are often preferred over their chloro-analogs due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[3] This document is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices, troubleshooting common issues, and providing robust, validated protocols as a starting point for reaction optimization.

Core Principles & General Setup

Success in palladium-catalyzed cross-coupling hinges on the careful control of the reaction environment to maintain the integrity and activity of the catalytic cycle. Many of the organometallic intermediates are sensitive to oxygen and moisture, necessitating the use of inert atmosphere techniques.[4][5]

The Imperative of an Inert Atmosphere

The active Pd(0) catalyst and many organometallic intermediates in the catalytic cycle are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like homocoupled species.[6] Furthermore, moisture can hydrolyze sensitive reagents, such as organoboron compounds in Suzuki couplings, or quench strong bases.[7]

Standard Inerting Procedure:

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or reaction vial) is scrupulously cleaned and oven- or flame-dried to remove adsorbed water.[7][8]

  • Assembly: Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen). Argon, being denser than air, can provide a more robust "blanket" over the reaction.[7][9]

  • Vacuum-Backfill Cycles: The most reliable method for removing air is to subject the sealed reaction vessel to several vacuum-backfill cycles.[6][9] This involves evacuating the flask using a Schlenk line and then refilling it with a high-purity inert gas. This cycle should be repeated at least three times.

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, often achieved using a balloon or a bubbler system, to prevent air from leaking into the vessel.[7][9]

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction Execution Dry Oven/Flame-Dry Glassware Assemble Assemble Apparatus Hot Dry->Assemble Cool Cool Under Inert Gas Stream Assemble->Cool Evacuate Evacuate Vessel (Vacuum) Cool->Evacuate Backfill Backfill with Inert Gas (Ar/N₂) Evacuate->Backfill Repeat Repeat Cycle 3x Backfill->Repeat AddReagents Add Reagents via Syringe/Glovebox Repeat->AddReagents PositivePressure Maintain Positive Pressure AddReagents->PositivePressure Monitor Monitor Reaction (TLC/LC-MS) PositivePressure->Monitor

General workflow for setting up an inert atmosphere reaction.

Section 1: Suzuki-Miyaura Coupling – Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for constructing biaryl and hetero-biaryl linkages by coupling an organoboron species with an organohalide.[10] It is widely used in pharmaceutical synthesis due to the mild reaction conditions and the low toxicity of the boron-containing reagents.[11][12]

Mechanistic Rationale

The catalytic cycle, from the perspective of the palladium center, involves three key steps:[13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate. Electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands facilitate this step by increasing the electron density on the palladium center.[10][14]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[10][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the Pd(0) catalyst.[13]

G Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Ar_R Ar-Pd(II)L₂-R' PdII_Ar->PdII_Ar_R Transmetalation (R'-B(OR)₂ + Base) PdII_Ar_R->Pd0 Reductive Elimination Product Ar-R' PdII_Ar_R->Product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Challenges with Pyridyl Substrates

The nitrogen atom in the pyridine ring can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. Furthermore, electron-deficient pyridylboron derivatives can be prone to decomposition via protodeboronation.[15][16] Careful selection of the ligand and base is crucial to overcome these challenges.

Optimized Reaction Parameters

The choice of catalyst, ligand, base, and solvent is highly interdependent and substrate-specific. The following table provides validated starting points for the Suzuki coupling of brominated pyridines.

ParameterRecommended Conditions & Rationale
Pd Precursor Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-1.5 mol%), Pd(PPh₃)₄ (5 mol%) .[11] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a pre-formed Pd(0) complex.
Ligand SPhos, XPhos, P(t-Bu)₃, dppf . Bulky, electron-rich phosphine ligands are generally preferred. They promote both oxidative addition and reductive elimination while discouraging pyridine coordination to the catalyst.[17][18]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF .[11][15] An aqueous solution of an inorganic base is common. K₃PO₄ is often effective for challenging couplings. KF can be used for substrates with base-labile functional groups.[12]
Boron Source Arylboronic acids (1.1-1.5 equiv.) or Arylboronic esters (e.g., pinacol esters) . Boronic acids are common, but esters can offer greater stability and are less prone to homocoupling.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF . A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[11][19]
Temperature 80-110 °C . Heating is typically required to drive the reaction to completion.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum or screw cap, and perform three vacuum-backfill cycles with argon.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M) via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the same organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: Buchwald-Hartwig Amination – Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[1] This transformation is invaluable in medicinal chemistry, as the resulting arylamine motifs are present in a multitude of bioactive molecules.

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[1]

  • Oxidative Addition: Pd(0) adds to the bromopyridine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause substrate decomposition.[20][21]

  • Reductive Elimination: The C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Amido Ar-Pd(II)L₂-NR₂ PdII_Ar->PdII_Amido Amine Coordination & Deprotonation (HNR₂ + Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Simplified catalytic cycle for Buchwald-Hartwig amination.
Optimized Reaction Parameters

Achieving high yields in Buchwald-Hartwig aminations of bromopyridines requires careful balancing of catalyst, ligand, and a non-nucleophilic, strong base.

ParameterRecommended Conditions & Rationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ . Stable Pd(II) or Pd(0) sources are typically used.[1] Recently developed, well-defined pre-catalysts (e.g., G3-XPhos) can also offer high activity and reproducibility.[6]
Ligand Xantphos, BrettPhos, cataCXium A, XPhos . Bulky, electron-rich biarylphosphine or ferrocenyl-based ligands are essential. They facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ .[21] Strong, non-nucleophilic bases are required for deprotonation. Sodium tert-butoxide (NaOtBu) is very common.[21] For substrates with sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[21]
Amine Primary or Secondary Amines (1.1-1.5 equiv.) . The purity of the amine is critical, as impurities can poison the catalyst.[6] For volatile amines, the reaction may need to be conducted in a sealed tube.[22][23][24]
Solvent Toluene, 1,4-Dioxane, THF .[25] Anhydrous, non-protic solvents are required. Toluene is a common and effective choice.[26][27] Solvents like chlorinated hydrocarbons, acetonitrile, or pyridine should be avoided as they can inhibit the catalyst.[21][28]
Temperature 80-110 °C . Reactions are typically heated to ensure reasonable reaction rates.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the bromopyridine (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., Xantphos, 6 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add the amine (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M).[26]

  • Heating: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude residue by flash column chromatography.[26]

Section 3: Sonogashira Coupling – Accessing Alkynylpyridines

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[29][30] This reaction is a highly efficient method for synthesizing alkynylpyridines, which are valuable intermediates in medicinal chemistry and materials science.[31]

Mechanistic Rationale

The Sonogashira reaction traditionally involves a dual catalytic system of palladium and a copper(I) co-catalyst.

  • Palladium Cycle: Similar to the other couplings, this cycle involves Oxidative Addition of the bromopyridine to Pd(0) and subsequent Reductive Elimination to release the product.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base (which also acts as a solvent) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) salt and advancing the palladium cycle.

While effective, the copper co-catalyst can lead to undesired alkyne homocoupling (Glaser coupling).[32] Consequently, numerous "copper-free" Sonogashira protocols have been developed, which rely on a highly active palladium/ligand system and an amine base to facilitate the formation of the palladium acetylide intermediate directly.[32][33][34]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyst) Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->PdII_Ar Transmetalation

Catalytic cycles in a traditional Sonogashira coupling.
Optimized Reaction Parameters

The choice between a traditional copper-catalyzed system and a copper-free variant depends on the substrate's sensitivity and the propensity for alkyne homocoupling.

ParameterRecommended Conditions & Rationale
Pd Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(Allyl)Cl]₂ .[32][35] Tetrakis(triphenylphosphine)palladium(0) is a very common choice for the copper-catalyzed variant. For copper-free systems, more active catalysts generated from Pd precursors and bulky phosphine ligands are used.
Cu Co-catalyst CuI (5 mol%) . Copper(I) iodide is the standard co-catalyst for the traditional method.[29][36]
Ligand PPh₃, P(t-Bu)₃ . Triphenylphosphine (PPh₃) is standard for copper-catalyzed reactions.[29] For copper-free variants, bulky, electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[32]
Base Et₃N, DIPEA . An amine base is required to neutralize the HBr formed and to facilitate the formation of the copper acetylide. It often serves as a co-solvent.[29][36]
Alkyne Terminal Alkyne (1.1-1.2 equiv.) . The alkyne should be added to the reaction mixture containing the other components.
Solvent THF, DMF, Et₃N . Anhydrous polar aprotic solvents are typical. Often, the amine base itself can be used as the solvent or co-solvent.[29][35]
Temperature Room Temperature to 100 °C . Many copper-catalyzed reactions proceed at room temperature, while copper-free versions or less reactive bromides may require heating.[29][32]
Detailed Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).[36]

  • Solvent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).[36]

  • Alkyne Addition: Stir the mixture for a few minutes, then add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and water.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of brominated pyridines. A thorough understanding of the underlying reaction mechanisms and the role of each component—catalyst, ligand, base, and solvent—is crucial for success. The protocols provided in this guide serve as robust starting points for researchers. However, it must be emphasized that optimization is often necessary for each unique substrate combination. By applying the principles of inert atmosphere techniques and rationally selecting reaction parameters based on the insights provided, scientists can efficiently access a diverse range of valuable pyridyl-containing molecules for applications in drug discovery and beyond.

References

creating novel heterocyclic compounds from 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2,3,6-Tribromo-5-methylpyridine

Abstract

The strategic functionalization of polysubstituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound is a highly versatile, yet underexplored, building block poised for the creation of diverse and complex molecular architectures. Its three distinct carbon-bromine bonds, each with unique electronic and steric environments, offer a platform for sequential and regioselective derivatization. This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the reactivity of this compound and detailed protocols for its transformation into novel heterocyclic compounds via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

The Strategic Value of this compound

Heterocyclic compounds, particularly those containing the pyridine nucleus, are prevalent in a vast number of FDA-approved drugs and biologically active natural products.[1][2] The tribrominated pyridine scaffold, this compound, serves as an ideal starting material for constructing molecular libraries. The differential reactivity of its three bromine atoms allows for controlled, stepwise functionalization, enabling the synthesis of mono-, di-, and tri-substituted pyridine derivatives with precise control over the substitution pattern.

Analysis of C-Br Bond Reactivity

The synthetic utility of this building block hinges on the differential reactivity of the bromine atoms at the C2, C3, and C6 positions. This reactivity is governed by the powerful electron-withdrawing inductive effect of the pyridine nitrogen atom and steric factors.

  • C2 and C6 Positions: These positions are ortho to the ring nitrogen. The C-Br bonds at these sites are significantly activated towards both oxidative addition in palladium catalysis and nucleophilic aromatic substitution (SNAr).[3][4] The nitrogen atom polarizes these bonds, making the carbon atoms highly electrophilic.

  • C3 Position: This position is meta to the ring nitrogen. The C-Br bond at C3 is the least reactive of the three. It is less electronically activated and can be selectively retained while the C2 and C6 positions are functionalized.[1][5]

This reactivity hierarchy is the key to designing selective synthetic strategies.

PositionElectronic Activation (by N)Steric HindrancePredicted Reactivity in Cross-Coupling & S_NAr
C6 High (ortho)ModerateHighest
C2 High (ortho)ModerateHigh (similar to C6)
C3 Low (meta)LowLowest

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.[6][7][8] For this compound, these methods allow for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl structures.[9][10] Given the high reactivity of the C2 and C6 positions, selective mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex R¹-Br transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate R²-B(OR)₂ pd_intermediate->pd0 reductive_elim Reductive Elimination product R¹-R² pd_intermediate->product reagents R¹-Br (Substrate) boronic_acid R²-B(OR)₂ + Base Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br amine_coord Amine Coordination & Deprotonation pd_amido Ar-Pd(II)L₂-NR¹R² pd_complex->pd_amido HNR¹R², Base pd_amido->pd0 reductive_elim Reductive Elimination product Ar-NR¹R² pd_amido->product reagents Ar-Br (Substrate) amine HNR¹R² + Base workflow start This compound step1 Suzuki Coupling (1.1 eq ArB(OH)₂) Selectivity for C6/C2 l1 Step 1 mono_aryl 6-Aryl-2,3-dibromo- 5-methylpyridine step1->mono_aryl step2 Buchwald-Hartwig (NH₃ source) Selectivity for C2 l2 Step 2 amino_bromo 2-Amino-6-aryl-3-bromo- 5-methylpyridine step2->amino_bromo step3 Intramolecular Cyclization or further coupling l3 Step 3 fused_ring Fused Pyridopyrimidine Derivative step3->fused_ring l1->mono_aryl l2->amino_bromo l3->fused_ring

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Highly Functionalized Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of pharmaceuticals and clinical candidates. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of these vital compounds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1][2] However, the application of this reaction to polyhalogenated and electron-deficient pyridine substrates, such as 2,3,6-Tribromo-5-methylpyridine, presents a unique set of challenges. These substrates are prone to catalyst inhibition and deactivation due to the coordinating nature of the pyridine nitrogen. Furthermore, the presence of multiple reactive sites raises critical questions of regioselectivity.

This comprehensive guide provides a detailed exploration of the palladium-catalyzed amination of this compound. We will delve into the mechanistic underpinnings that govern reactivity and selectivity, present a robust and field-tested experimental protocol, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex aminopyridine derivatives.

Mechanistic Considerations: A Tale of Three Bromines

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4] The successful amination of this compound hinges on understanding the relative reactivity of the three C-Br bonds and selecting a catalyst system that can effectively navigate the catalytic cycle without being sequestered by the pyridine nitrogen.

The oxidative addition of the aryl halide to the Pd(0) complex is generally the rate-determining step.[3] The reactivity of the C-X bond in this step typically follows the order C-I > C-Br > C-Cl.[5] In the case of this compound, the electronic and steric environment of each bromine atom will dictate the site of initial oxidative addition.

  • C6-Br: The bromine at the 6-position is ortho to the pyridine nitrogen, making it the most sterically hindered. However, it is also at a position that is electronically activated for nucleophilic aromatic substitution, which can influence its reactivity in the context of palladium catalysis.

  • C2-Br: The bromine at the 2-position is also ortho to the pyridine nitrogen, conferring significant steric hindrance.

  • C3-Br: The bromine at the 3-position is the least sterically hindered and is situated meta to the nitrogen.

While steric hindrance can disfavor oxidative addition, the electronic effects of the pyridine nitrogen and the methyl group also play a crucial role. For many pyridyl systems, amination occurs preferentially at the 2- or 6-position. However, the specific substitution pattern of this compound requires careful consideration and likely empirical optimization to achieve high regioselectivity. The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands not only stabilize the monoligated Pd(0) species, which is often the active catalyst, but also promote the reductive elimination step, which can be challenging for electron-deficient substrates.[1][6]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle cluster_reactants Reactants & Products Pd(0)L L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineComplex Amine Coordination OxAdd->AmineComplex R2NH AmidoComplex Amido Complex AmineComplex->AmidoComplex Base, -H-Base+X- AmidoComplex->Pd(0)L Reductive Elimination Ar-NR2 ArX 2,3,6-Tribromo- 5-methylpyridine R2NH_in Amine Base_in Base ArNR2_out Aminopyridine Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.

Materials and Equipment
  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos)[6][7]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[5]

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[8][9]

  • Inert Atmosphere: Palladium catalysts and some phosphine ligands are air-sensitive. Reactions should be set up under an inert atmosphere using standard Schlenk line or glovebox techniques.[10][11]

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or in contact with skin. Handle in a well-ventilated fume hood.[12]

  • Organometallic Reagents: Palladium catalysts and phosphine ligands should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Reaction Setup Workflow

Experimental_Workflow start Start inert Inert Atmosphere Setup (Schlenk line or Glovebox) start->inert reagents Add Solids: - this compound - Base - Pd Catalyst & Ligand inert->reagents solvent Add Anhydrous Solvent reagents->solvent amine Add Amine solvent->amine reaction Heat to Reaction Temperature (e.g., 80-110 °C) amine->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the amination reaction.

Detailed Procedure
  • Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (see Table 1 for typical loadings), the phosphine ligand, and the base.

  • Solvent and Reagent Addition: Add the anhydrous solvent (5-10 mL) via syringe. If the amine is a liquid, add it (1.2 equiv) via syringe. If the amine is a solid, add it along with the other solids in step 1.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.

Data Presentation: A Guide for Optimization

The choice of reaction parameters is critical for achieving high yield and selectivity. The following table provides a starting point for the optimization of the amination of this compound.

Parameter Recommendation Rationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Pd(0) sources like Pd₂(dba)₃ can be used directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often facilitated by the phosphine ligand or amine.[2][14]
Ligand Bulky biarylphosphines (e.g., RuPhos, BrettPhos) (1.2-2.4x Pd)These ligands promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination, which is often the turnover-limiting step for electron-deficient substrates.[1][6]
Base NaOtBu (1.4-2.0 equiv) or K₃PO₄/Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice, but weaker inorganic bases may be necessary for substrates with base-sensitive functional groups.[5]
Solvent Toluene or DioxaneAprotic solvents with relatively high boiling points are generally used. The solubility of all reaction components should be considered.[5]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but decomposition of the catalyst or product can occur at excessive temperatures.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. Ensure that all reagents and solvents are anhydrous and that the inert atmosphere is maintained.

  • Regioselectivity Issues: If a mixture of isomers is obtained, screening different ligands and solvents may be necessary. Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky biarylphosphine ligands is designed to mitigate this issue.[6]

  • Amine Scope: The reactivity of the amine will influence the reaction conditions. Electron-rich amines are generally more reactive than electron-poor amines. Primary amines may undergo double arylation, although bulky ligands can often prevent this.[4]

Conclusion

The palladium-catalyzed amination of this compound is a challenging yet feasible transformation that provides access to highly functionalized aminopyridine building blocks. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and meticulous experimental technique are the keys to success. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore this powerful synthetic methodology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,3,6-Tribromo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this polyhalogenated, electron-deficient substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The use of polyhalogenated heterocycles like this compound is synthetically powerful, offering multiple points for diversification. However, this potential comes with significant challenges, primarily in controlling regioselectivity and avoiding common side reactions. This document addresses the most frequent issues encountered in the lab and provides field-proven solutions.

Troubleshooting Guide

This section is structured to address specific experimental failures. Each answer provides a diagnosis of the potential causes and a step-by-step guide to remediation.

Question 1: My reaction has a very low conversion rate, and I'm recovering mostly starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is one of the most common issues and typically points to a problem with the catalytic cycle. The electron-deficient nature of the pyridine ring and potential coordination of the pyridine nitrogen to the palladium catalyst can inhibit the reaction.[1][2]

Core Problem Areas:

  • Inactive Catalyst: The active Pd(0) species is not being generated or is being deactivated.

  • Poor Oxidative Addition: The C-Br bond is not breaking and adding to the palladium center. This is the first step of the catalytic cycle.[3]

  • Inefficient Transmetalation: The transfer of the aryl group from the boron reagent to the palladium complex is sluggish.[1]

Troubleshooting Workflow:

Detailed Recommendations:

  • Catalyst & Ligand: For challenging, electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Systems using a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) are often required. These ligands accelerate both oxidative addition and reductive elimination and sterically protect the palladium center from inhibition by the pyridine nitrogen.[1][4]

  • Base Selection: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5] For difficult couplings, stronger bases are often necessary. If you are using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1]

  • Temperature: Suzuki couplings of heteroaryl halides often require higher temperatures (90-120 °C) to drive the reaction forward.[6][7] Cautiously increase the temperature in 10 °C increments.

Question 2: I'm observing a mixture of mono-, di-, and tri-arylated products. How can I control the regioselectivity?

Answer:

This is the central challenge with polyhalogenated substrates. The relative reactivity of the bromine atoms dictates the substitution pattern. For pyridines, C-Br bonds at positions α to the nitrogen (2 and 6) are generally more reactive towards oxidative addition than those at β positions (3 and 5).[8] Therefore, the expected reactivity order for this compound is C6 > C2 >> C3.

Controlling Selectivity for Mono-Arylation (at C6):

  • Stoichiometry: This is the most critical parameter. Use the boronic acid as the limiting reagent. Start with 1.0 equivalent of the pyridine and 1.0-1.1 equivalents of the boronic acid.

  • Lower Temperature: Run the reaction at the lowest temperature that still gives a reasonable conversion rate (e.g., start at 60-80 °C). This will maximize the difference in reaction rates between the different C-Br positions.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-arylation.

  • Ligand Choice: Less reactive catalyst systems, sometimes even Pd(PPh₃)₄, might offer better selectivity for mono-arylation at lower temperatures, though conversion may be slower.

Question 3: I'm getting a significant amount of dehalogenated byproduct. What causes this and how can I prevent it?

Answer:

Dehalogenation (or hydrodehalogenation) is the replacement of a bromine atom with a hydrogen atom. This side reaction is particularly common with electron-deficient N-heterocyclic halides.[9] It is primarily caused by the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyridine ring.[9]

Sources of Hydride and Solutions:

SourceMitigation Strategy
Base Some bases, particularly when reacting with solvents, can generate hydrides. Avoid alkoxide bases if possible. K₃PO₄ and Cs₂CO₃ are often good choices.[1]
Solvent Alcoholic solvents can be a source of hydrides. If using an alcohol, ensure it is anhydrous. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[10]
Water While many Suzuki protocols use water as a co-solvent, it can be a proton source. Try running the reaction under strictly anhydrous conditions.[11]
Boronic Acid Impurities in the boronic acid can sometimes lead to Pd-H formation. Ensure the boronic acid is pure.
Question 4: My main side product is the homocoupling of my boronic acid (Ar-Ar). How do I minimize this?

Answer:

Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[1][2] Oxygen can participate in a side catalytic cycle that leads to the undesired biaryl product and can also deactivate your primary Pd(0) catalyst.

Prevention is key and requires rigorous anaerobic technique:

  • Degas Solvents: All solvents, including any water used in the solvent system, must be thoroughly degassed. The most effective method is three "freeze-pump-thaw" cycles. Alternatively, sparging with an inert gas (argon or nitrogen) for at least 30 minutes can be effective.[1][11]

  • Inert Atmosphere: The reaction vessel must be purged of air. Add all solid reagents to the flask, seal it, and then evacuate and backfill with inert gas. Repeat this cycle at least three times before adding the degassed solvents via syringe.[11][7]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas using a balloon or a bubbler system.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the bromine atoms on this compound?

The reactivity of C-X bonds in palladium-catalyzed cross-coupling is governed by electronics and sterics. For halogenated pyridines, the order of oxidative addition reactivity is generally C2/C6 (α-positions) > C4 (γ-position) > C3/C5 (β-positions).[8][12] For your substrate, the C6 and C2 positions are most activated. The C6 position is slightly less sterically hindered than the C2 position (which is flanked by a bromine and the pyridine nitrogen), making C6 the most probable site for the first coupling . The C3 position is the least reactive.

Q2: Which catalyst/ligand systems are recommended for this substrate?

Given the electron-deficient and polyhalogenated nature of the substrate, robust catalyst systems are required.

Catalyst SystemApplication Notes
Pd(OAc)₂ / SPhos A highly active and versatile system for heteroaryl halides. SPhos is a bulky, electron-rich ligand that promotes high catalyst turnover.[1][4]
Pd₂(dba)₃ / XPhos Another excellent Buchwald-type system. XPhos is even bulkier than SPhos and can be effective for very challenging couplings.
PdCl₂(dppf) A reliable, air-stable Pd(II) precatalyst. It can be a good starting point but may require higher temperatures or longer reaction times than the Buchwald systems.[2]
Pd(PPh₃)₄ A classic Pd(0) catalyst. It may be less efficient for this substrate but can sometimes offer better selectivity for mono-arylation under milder conditions.[13]
Q3: How does the choice of base impact the reaction?

The base plays a critical role in activating the boronic acid for transmetalation.[5] The choice of base can significantly affect yield.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and often gives higher yields but is more expensive.[1]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the best choice for difficult couplings, especially with electron-deficient heteroaryl halides.[1][13]

  • Fluorides (KF, CsF): Can be very effective, particularly in anhydrous conditions.

  • Organic Bases (e.g., Et₃N): Generally less effective for activating the boronic acid and are not recommended as the primary base for this transformation.[11]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

Reproducibility in Suzuki couplings comes down to meticulous control over variables.

  • Reagent Quality: Use high-purity, dry reagents. Boronic acids can degrade on storage; use fresh or recently purified material.

  • Anaerobic Conditions: As detailed in the homocoupling section, the exclusion of oxygen is non-negotiable for high yield and reproducibility.[1]

  • Solvent Purity: Use anhydrous, peroxide-free solvents. THF, for example, can form peroxides which will kill the catalyst.

  • Consistent Stirring: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[14]

General Experimental Protocol

Disclaimer: This is a starting-point protocol and must be optimized for your specific boronic acid and desired outcome (mono- vs. poly-arylation).

Protocol: Mono-arylation of this compound at the C6 Position
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inerting the Flask: Seal the flask with a septum, then evacuate under high vacuum and backfill with argon gas. Repeat this vacuum/argon cycle a total of three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions with Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating challenge in organic synthesis: catalyst deactivation in cross-coupling reactions involving brominated pyridines. The inherent electronic properties of the pyridine ring, specifically the lone pair of electrons on the nitrogen atom, can lead to catalyst poisoning and diminished reaction efficiency.[1][2] This resource is designed to equip you with the knowledge and practical steps to overcome these hurdles and achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your reactions and provides a systematic approach to diagnosing and solving them.

Scenario 1: Low or No Conversion of Starting Material

You've set up your Suzuki-Miyaura or Buchwald-Hartwig amination reaction with a brominated pyridine, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium or nickel catalyst, forming inactive species and halting the catalytic cycle.[1][2]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and stabilize the active catalytic species.[4]

    • Solution 2: Catalyst Precursor. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, which can sometimes be more effective than in-situ reduction of Pd(II) sources.[3] For some challenging C-H activation reactions with pyridines, starting with a Pd(0) source has been shown to be crucial for reactivity.[2]

    • Solution 3: Additives. In certain cases, Lewis acids can be used to coordinate with the pyridine nitrogen, preventing it from poisoning the catalyst.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all play a critical role in the success of the reaction.

    • Solution: Systematic Optimization. If you suspect suboptimal conditions, perform a systematic screen of reaction parameters. A Design of Experiments (DoE) approach can be highly effective. Key parameters to screen include:

      • Temperature: While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[1] Try running the reaction at the lowest effective temperature.

      • Solvent: The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. Ensure solvents are anhydrous and properly degassed.[1]

      • Base: The base is a critical component of the catalytic cycle.[6] The choice of base and its solubility can significantly impact the reaction rate.[3] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and NaOtBu.

  • Poor Reagent Quality: The purity of your starting materials, reagents, and solvents is paramount.

    • Solution: Reagent Verification and Purification.

      • Brominated Pyridine: Ensure the purity of your brominated pyridine substrate. Impurities can interfere with the reaction.

      • Boronic Acids/Esters: Boronic acids are susceptible to degradation.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]

      • Solvents: Use anhydrous, degassed solvents to prevent catalyst oxidation and unwanted side reactions.[1]

Scenario 2: Formation of Palladium Black

You observe a black precipitate forming in your reaction mixture, often accompanied by a stalled reaction.

Potential Cause & Step-by-Step Solutions:

  • Catalyst Decomposition: "Palladium black" is finely divided, catalytically inactive palladium metal that has precipitated out of solution.[7] This indicates that the active catalyst is not stable under the reaction conditions.

    • Solution 1: Ligand Choice. As with low conversion, bulky, electron-rich ligands are your first line of defense. These ligands stabilize the palladium center and prevent aggregation into palladium black.[7]

    • Solution 2: Lower Catalyst Loading. While counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing the concentration of potentially unstable species.

    • Solution 3: Slower Addition of Reagents. In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the active catalyst and prevent decomposition.

Scenario 3: Significant Hydrodehalogenation (Debromination)

Your analysis shows a significant amount of the debrominated pyridine as a byproduct, reducing the yield of your desired product.

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: The bromine atom is being replaced by a hydrogen atom, indicating the presence of a hydride source.

    • Solution 1: Anhydrous Conditions. Ensure all reagents and solvents are scrupulously dry, as water can be a proton source that can lead to hydrodehalogenation.[3][8]

    • Solution 2: Base Selection. The choice of base can influence the rate of hydrodehalogenation.[3] Strong bases in the presence of protic solvents are a common culprit.[8] Consider screening different bases under anhydrous conditions.

    • Solution 3: Amine Quality (for Buchwald-Hartwig reactions). Use high-purity amines, as some impurities can act as hydrogen donors.[3]

Frequently Asked Questions (FAQs)

Q1: Why are brominated pyridines so challenging in cross-coupling reactions?

A1: The primary challenge lies in the ability of the pyridine nitrogen's lone pair of electrons to coordinate with the palladium or nickel catalyst. This coordination can form a stable, catalytically inactive complex, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[1][2] This is a major pathway for catalyst deactivation.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is crucial for a successful reaction with brominated pyridines.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are often the best starting point. The steric bulk of these ligands helps to prevent the pyridine nitrogen from binding to the metal center, while their electron-donating properties promote the key steps of the catalytic cycle.[3] N-heterocyclic carbene (NHC) ligands can also be very effective for similar reasons.[3]

Q3: What is the best palladium precursor to use?

A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) precatalysts, they require in-situ reduction to the active Pd(0) state. For challenging substrates like brominated pyridines, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be more reliable and lead to less homocoupling of the boronic acid.[3] Modern pre-catalysts, such as the Buchwald G3 palladacycles, are also excellent choices as they are designed for efficient generation of the active catalytic species.[9]

Q4: Can I use nickel catalysts for reactions with brominated pyridines?

A4: Yes, nickel catalysts are increasingly being used for cross-coupling reactions and can be a viable alternative to palladium. Nickel catalysts can also be poisoned by pyridine coordination, so ligand selection remains critical.[4] Some studies have shown that certain nickel-ligand complexes are more resistant to pyridine poisoning than their palladium counterparts.[4]

Q5: How important is it to maintain an inert atmosphere?

A5: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[1][3] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed before use.[1][3]

Q6: My reaction works, but the yields are inconsistent. What could be the cause?

A6: Inconsistent yields are often a sign of sensitivity to subtle variations in reaction setup or reagent quality.

  • Reagent Purity: Pay close attention to the purity of your reagents, especially the boronic acid and the base.[1][9]

  • Water Content: Even small amounts of water can have a significant impact on the reaction. Ensure your solvents and reagents are anhydrous.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using solid bases.

Visualizing the Problem: Catalyst Deactivation Pathway

The following diagram illustrates the key issue of pyridine coordination leading to catalyst deactivation.

CatalystDeactivation cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Pyridine Coordination (Catalyst Poisoning) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Brominated_Pyridine Brominated Pyridine (Substrate) Brominated_Pyridine->Inactive_Complex

Caption: Catalyst deactivation by pyridine coordination.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with a Brominated Pyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated pyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equiv. relative to Pd) to the vial under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in cross-coupling reactions with brominated pyridines.

Caption: Troubleshooting workflow for low-yield reactions.

References

common side reactions in the synthesis of 2,3,6-Tribromo-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,6-tribromo-5-methylpyridine and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with this versatile but challenging class of compounds. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the complexities of your synthesis, ensuring higher yields and purity.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1][2] Its unique substitution pattern offers multiple reactive sites for further functionalization. However, the synthesis of this and related polybrominated pyridine derivatives is often accompanied by a range of side reactions that can complicate purification and reduce yields. This guide provides in-depth insights into these challenges and offers practical solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.

Over-bromination and Isomer Formation

Question 1: My reaction is producing a mixture of brominated isomers and/or a tetrabrominated product instead of the desired this compound. How can I improve the selectivity?

Answer:

Controlling the regioselectivity of bromination on an activated pyridine ring like 5-methylpyridine (or its precursors) is a primary challenge. The methyl group is an activating group, making the pyridine ring susceptible to extensive bromination.

  • Probable Cause 1: Harsh Brominating Conditions. The use of strong brominating agents like neat bromine (Br₂) in oleum or fuming sulfuric acid at elevated temperatures can lead to over-bromination and the formation of thermodynamically stable, but undesired, isomers.[3]

  • Solution 1: Milder Brominating Agents and Controlled Conditions. Employing milder and more selective brominating agents can significantly improve the outcome. Consider using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent like dimethylformamide (DMF) or acetic acid.[4][5] These reagents release bromine slowly, allowing for better control over the reaction. It is also crucial to carefully control the stoichiometry of the brominating agent and the reaction temperature, often starting at low temperatures (e.g., 0-10°C) and slowly warming to room temperature.[6][7]

  • Probable Cause 2: Lack of a Directing Group. Without a strong directing group, bromination can occur at multiple positions on the pyridine ring, leading to a mixture of products.

  • Solution 2: Strategic Use of a Directing Group. A common strategy to control regioselectivity is the use of a pyridine N-oxide. The N-oxide functionality deactivates the pyridine ring towards electrophilic substitution but can direct halogenation to the 2- and 6-positions.[8][9] A plausible synthetic route could involve the N-oxidation of a pre-brominated methylpyridine, followed by further bromination and subsequent deoxygenation.

Dehalogenation

Question 2: I am observing significant amounts of di- or mono-brominated byproducts in my final product, suggesting dehalogenation has occurred. What causes this and how can I prevent it?

Answer:

Dehalogenation, the removal of a halogen atom, is a common side reaction for polyhalogenated pyridines, especially under reductive conditions or during purification.

  • Probable Cause 1: Reductive Environment. Unintentional reductive conditions can arise from certain reagents or intermediates in the reaction mixture. For instance, some palladium catalysts used in subsequent cross-coupling reactions can promote hydrodehalogenation, particularly with aryl bromides.[10]

  • Solution 1: Careful Reagent Selection and Inert Atmosphere. Ensure all reagents are free from reducing impurities. When performing subsequent reactions, such as cross-coupling, carefully select the catalyst and reaction conditions to minimize reductive dehalogenation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also help prevent unwanted side reactions.

  • Probable Cause 2: Instability During Workup or Purification. Polybrominated pyridines can be sensitive to basic conditions or prolonged heating during purification steps like distillation or chromatography.

  • Solution 2: Mild Workup and Purification Techniques. Use mild basic solutions (e.g., saturated sodium bicarbonate) for neutralization and avoid excessive heating. For purification, column chromatography on silica gel at room temperature is generally preferred over distillation for thermally sensitive compounds.

Homo-coupling

Question 3: During a subsequent cross-coupling reaction (e.g., Suzuki, Stille), I am isolating a significant amount of a bipyridine byproduct, resulting from the homo-coupling of my this compound. How can I suppress this side reaction?

Answer:

Homo-coupling is a frequent side reaction in palladium-catalyzed cross-coupling reactions, leading to the dimerization of the starting halide.[11][12][13]

  • Probable Cause 1: Inefficient Catalytic Cycle. The homo-coupling of aryl halides can be promoted by the palladium catalyst itself, especially if the transmetalation step with the organometallic reagent (e.g., boronic acid) is slow.[14][15]

  • Solution 1: Optimization of Reaction Conditions. To favor the desired cross-coupling pathway, several parameters can be optimized:

    • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination step of the cross-coupling cycle over homo-coupling.

    • Base: The nature and strength of the base can significantly influence the reaction outcome. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

    • Solvent: The solvent system can affect the solubility of reagents and intermediates, thereby influencing reaction rates.

    • Temperature: Lowering the reaction temperature can sometimes suppress the rate of homo-coupling relative to the cross-coupling reaction.

  • Probable Cause 2: Presence of Oxygen. Oxygen can promote the oxidative homo-coupling of organoboronic acids in Suzuki reactions.

  • Solution 2: Thorough Degassing. Ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A1: A potential multi-step synthesis could start from 5-methylpyridin-2-amine. The amino group can be a useful handle for directing the initial bromination and can later be replaced. A possible sequence is:

  • Dibromination: Bromination of 5-methylpyridin-2-amine to yield 3,6-dibromo-5-methylpyridin-2-amine.

  • Sandmeyer Reaction: Conversion of the amino group to a bromine via a Sandmeyer-type reaction to give this compound. Careful control of reaction conditions at each step is crucial to minimize side product formation.

Q2: How does the methyl group influence the reactivity of the pyridine ring during bromination?

A2: The methyl group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, making it more reactive than pyridine itself. However, this increased reactivity can also make it more challenging to control the extent and position of bromination, often leading to multiple brominated products.

Q3: Can I use this compound in Suzuki cross-coupling reactions?

A3: Yes, this compound is designed to be a versatile intermediate in cross-coupling reactions. The bromine atoms at the 2-, 3-, and 6-positions have different reactivities, which can potentially be exploited for selective functionalization. Typically, the bromine at the 2- or 6-position is more reactive in palladium-catalyzed cross-coupling reactions than the one at the 3-position.

Experimental Protocols

General Protocol for Bromination using NBS

This protocol is a general guideline and should be optimized for your specific substrate and desired product.

  • To a stirred solution of the methylpyridine derivative (1.0 eq) in DMF, cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-3.0 eq, depending on the desired degree of bromination) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Side ReactionCommon Cause(s)Key Mitigation Strategies
Over-bromination Harsh brominating agents, high temperatureUse milder reagents (NBS, DBDMH), control stoichiometry and temperature
Isomer Formation Lack of regiocontrolUtilize directing groups (e.g., N-oxide), optimize solvent and temperature
Dehalogenation Reductive impurities, harsh workupUse pure reagents, mild workup conditions, avoid excessive heat
Homo-coupling Inefficient catalysis, presence of oxygenOptimize catalyst, ligand, base, and solvent; thoroughly degas the reaction mixture

Visualizations

Troubleshooting Workflow for Bromination Reactions

cluster_start Start: Bromination Reaction cluster_analysis Analysis cluster_overbromination Troubleshooting: Over-bromination cluster_dehalogenation Troubleshooting: Dehalogenation cluster_end Outcome start Mixture of Products (Low Yield of Desired Isomer) analysis Identify Byproducts (LC-MS, NMR) start->analysis overbromination Over-bromination or Isomer Formation analysis->overbromination Excess Bromine Added? dehalogenation Dehalogenated Byproducts analysis->dehalogenation Loss of Bromine? solution1 Use Milder Brominating Agent (NBS, DBDMH) overbromination->solution1 solution2 Control Stoichiometry and Temperature overbromination->solution2 end Improved Yield and Purity solution1->end solution2->end solution3 Purify Reagents (Remove Reductive Impurities) dehalogenation->solution3 solution4 Use Mild Workup Conditions dehalogenation->solution4 solution3->end solution4->end

Caption: Troubleshooting workflow for bromination reactions.

References

Technical Support Center: Minimizing Homocoupling and Debromination Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields and purity in cross-coupling reactions is paramount. This guide is designed to help you troubleshoot and minimize two of the most common and frustrating side reactions: homocoupling of organoboron reagents and debromination of aryl/heteroaryl bromides. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies to suppress them.

Part 1: Understanding the Unwanted Pathways

To effectively prevent side reactions, we must first understand how they occur. The desired cross-coupling reaction competes with several undesired pathways, primarily driven by catalyst state, reaction conditions, and the presence of contaminants.

The Mechanism of Boronic Acid Homocoupling

Homocoupling results in a symmetrical biaryl derived from your organoboron reagent (Ar-B(OR)₂ → Ar-Ar). This side reaction is predominantly mediated by Palladium(II) species and is often exacerbated by the presence of oxygen.[1][2][3]

Common Scenarios Leading to Homocoupling:

  • In-situ Reduction of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), the catalyst must be reduced to the active Pd(0) state to enter the catalytic cycle.[1] The boronic acid itself can act as the reducing agent, leading to the formation of a homocoupled dimer and Pd(0).[1][4]

  • Presence of Oxidants (Oxygen): Inadequate degassing of the reaction mixture allows oxygen to re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[1][2] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[2]

Homocoupling_Mechanism cluster_main Homocoupling Pathway cluster_note Pd(II) Pd(II) Ar-Ar Ar-Ar (Homocoupled Product) Pd(II)->Ar-Ar  2x Ar-B(OR)₂ ArB(OR)2_1 Ar-B(OR)₂ ArB(OR)2_2 Ar-B(OR)₂ Pd(0) Pd(0) (Active Catalyst) Ar-Ar->Pd(0) Reduction Note This pathway consumes the boronic acid and can be a primary initiation route for Pd(II) precatalysts.

Caption: Mechanism of Pd(II)-mediated boronic acid homocoupling.

The Mechanism of Debromination (Hydrodehalogenation)

Debromination (or more broadly, dehalogenation) is the replacement of a bromine atom on your electrophile with a hydrogen atom (Ar-Br → Ar-H). This side reaction occurs within the catalytic cycle, typically after the initial oxidative addition step.[5]

The key intermediate, LₙPd(Ar)(Br), can intercept a hydride source before transmetalation occurs. Subsequent reductive elimination then releases the undesired debrominated product.[1][5]

Common Hydride Sources:

  • Bases: Strong bases, particularly in the presence of protic solvents, can generate species that act as hydride donors.[5]

  • Solvents: Protic solvents like alcohols or even residual water can serve as a source of protons or hydrides.[1][5][6]

  • Reagents: Additives or impurities in the reagents can sometimes act as hydride donors.

Debromination_Mechanism Pd(0) LₙPd(0) OxAdd LₙPd(Ar)(Br) Pd(0)->OxAdd Oxidative Addition (Ar-Br) Pd-H LₙPd(Ar)(H) OxAdd->Pd-H Hydride Transfer Hydride H⁻ Source (Solvent, Base) Hydride->Pd-H Ar-H Ar-H (Debrominated Product) Pd-H->Ar-H Reductive Elimination Ar-H->Pd(0) Catalyst Regeneration

Caption: General mechanism for debromination side reaction.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments.

Q1: I'm seeing a major byproduct with a mass corresponding to two of my boronic acid molecules coupled together. What's causing this and how can I stop it?

Probable Cause: You are experiencing significant boronic acid homocoupling. This is almost always due to an excessive concentration of Pd(II) species in your reaction, often compounded by the presence of oxygen.[1][2]

Solutions & Strategies:

  • Improve Inert Atmosphere Technique: Oxygen is a key culprit in regenerating Pd(II) from active Pd(0).[1][2]

    • Protocol: Ensure all solvents (including water) and the reaction mixture are thoroughly degassed. A subsurface sparge with nitrogen or argon for 15-30 minutes is highly effective.[2][7] Alternatively, perform at least three freeze-pump-thaw cycles, especially for smaller scales.[6][8] Maintain a positive pressure of inert gas throughout the entire reaction.[9]

  • Re-evaluate Your Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), homocoupling can occur during the initial activation step.[4]

    • Strategy 1: Use a Pd(0) Source. Switch to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the need for in-situ reduction by your boronic acid.[4]

    • Strategy 2: Use a Modern Precatalyst. Employ a well-defined "precatalyst" that cleanly and efficiently generates the active Pd(0) species. Buchwald G3 or G4 precatalysts are excellent choices as they undergo reductive elimination of a biphenyl amine to generate LPd(0).[1][10]

  • Choose the Right Ligand: The ligand choice significantly impacts the rates of desired versus undesired reactions.

    • Strategy: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4] These ligands promote the desired reductive elimination step of the cross-coupled product, helping this pathway outcompete side reactions.[4][11]

  • Consider a Mild Reducing Agent: In challenging cases, adding a mild reductant can "scavenge" Pd(II) species without interfering with the catalytic cycle.

    • Protocol: The addition of a small amount of potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[2][7]

Q2: My main impurity is the starting material, but without the bromine atom. Why is this happening?

Probable Cause: You are observing debromination (hydrodehalogenation). This occurs when a hydride source intercepts the Ar-Pd-Br intermediate before transmetalation can happen.[1][5]

Solutions & Strategies:

  • Optimize Your Base: The base is a frequent source of hydrides, especially when it's too strong or used with protic solvents.[5]

    • Strategy: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective and less prone to causing debromination than strong alkoxide bases (e.g., NaOtBu).[4][6][9]

  • Change Your Solvent System: Alcohols and water can be hydride donors.[5][6]

    • Strategy: Use aprotic solvents like dioxane, THF, or toluene.[6] If aqueous conditions are necessary, minimize the amount of water and ensure vigorous stirring to prevent phase separation issues.[9]

  • Accelerate the Desired Reaction: A slow transmetalation step allows more time for the debromination side reaction to occur.[6]

    • Strategy 1: Use a More Stable Boron Reagent. Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation, slowing the reaction.[1][9] Switching to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester, can improve stability and reaction kinetics.[9]

    • Strategy 2: Use a More Active Catalyst System. Employing a more electron-rich and bulky ligand (e.g., SPhos, XPhos) can accelerate both the oxidative addition and the subsequent steps, helping the desired coupling outpace debromination.[6]

  • Consider Substrate Protection (for N-Heterocycles): N-H containing heterocycles like pyrroles and indoles are particularly susceptible to dehalogenation.[6][12] Deprotonation by the base can alter the electronic properties of the ring.

    • Strategy: Protecting the N-H group (e.g., with a BOC or SEM group) can effectively suppress the dehalogenation side reaction.[6][12]

Part 3: Proactive Experimental Design (FAQs)

Q: How do I choose the best catalyst and ligand from the start to avoid these issues?

A: The goal is to select a system that promotes a fast, efficient catalytic cycle.

  • Catalyst: For general reliability and minimizing homocoupling, starting with a modern Pd(0) precatalyst like a G3 or G4 Buchwald precatalyst is highly recommended.[1][10] They provide a clean, rapid generation of the active LPd(0) species.

  • Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for many challenging couplings.[4][6] They accelerate the rate-limiting oxidative addition and the final reductive elimination, which helps the desired reaction win the kinetic race against side reactions.[4][11]

Q: What is the impact of temperature on these side reactions?

A: Temperature is a double-edged sword. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions like debromination.[4][5][13] It is often best to start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish.[6] If you observe catalyst turning black (indicating palladium black formation), you should try lowering the temperature.[13]

Q: Should I use a boronic acid or a boronic ester?

A: While boronic acids are often cheaper and readily available, they are susceptible to decomposition via protodeboronation and can participate more readily in homocoupling.[9][14]

  • Recommendation: For sensitive substrates, valuable materials, or when troubleshooting low yields and side reactions, switching to a more stable boronic ester (like a pinacol or MIDA ester) is a robust strategy.[9] This minimizes the concentration of free boronic acid, attenuating its degradation pathways while still allowing for efficient transmetalation.[14]

Parameter Optimization Summary
ParameterTo Minimize HomocouplingTo Minimize DebrominationRationale
Palladium Source Use Pd(0) source or modern precatalyst (e.g., Buchwald G3/G4).[1][4]Use a highly active catalyst system to accelerate cross-coupling.[6]Avoids the Pd(II) reduction step that consumes boronic acid; a faster desired reaction outcompetes side reactions.
Ligand Bulky, electron-rich phosphines (SPhos, XPhos).[4][11]Bulky, electron-rich phosphines (SPhos, XPhos).[6]Promotes fast reductive elimination of the desired product.
Base Use a base effective for transmetalation (e.g., K₃PO₄).[4]Use milder inorganic bases (K₃PO₄, Cs₂CO₃). Avoid strong alkoxides.[6]Avoids bases that can act as hydride donors.
Solvent Aprotic (Dioxane, Toluene, THF).[1][6]Strictly aprotic (Dioxane, Toluene, THF).[6]Avoids protic solvents that can be a hydride source.
Atmosphere Rigorously inert (N₂ or Ar sparge, Freeze-Pump-Thaw).[2][6]Inert atmosphere is standard best practice.Prevents O₂ from oxidizing Pd(0) to the problematic Pd(II) state.
Boron Reagent Use boronic esters (Pinacol, MIDA) for sensitive substrates.[9][14]Use boronic esters to ensure efficient transmetalation.[9]More stable reagents prevent decomposition and ensure the transmetalation step is not sluggish.

Part 4: Key Experimental Protocols

Protocol 1: Rigorous Degassing of a Reaction Mixture
  • Assemble your oven-dried reaction flask containing a stir bar, aryl bromide, boronic acid/ester, and base.

  • Seal the flask with a rubber septum.

  • Insert one long needle connected to an inert gas (Argon or Nitrogen) line so its tip is below the surface of the solvent.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solution for 15-30 minutes with gentle stirring.

  • After sparging, remove the outlet needle first, then pull the gas inlet needle above the solvent surface to maintain a positive inert atmosphere before adding the catalyst.

Protocol 2: General Suzuki-Miyaura Coupling Optimized to Minimize Byproducts

This protocol is a robust starting point for coupling an aryl bromide with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or Toluene, to make a ~0.1 M solution) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography.

References

solvent and base selection for Suzuki coupling of hindered pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of the Suzuki-M-iyaura cross-coupling with sterically hindered pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot challenging reactions and optimize their synthetic routes. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded advice in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses the most frequent problems encountered in the lab when coupling hindered pyridines.

Question 1: My reaction shows low to no conversion. Where do I start troubleshooting?

Low or no conversion is a common but surmountable issue, often stemming from a few key factors related to the challenging nature of hindered pyridine substrates.[1]

Initial Diagnostic Workflow:

  • Confirm Reagent Integrity: Before altering reaction parameters, verify the quality of your reagents. Pyridine boronic acids, in particular, can be susceptible to protodeboronation upon storage.[2][3] Check the purity by NMR or LC-MS.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for hindered substrates.[1] The steric bulk around the pyridine nitrogen and the coupling site necessitates a more robust catalytic system.

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are designed to promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps for hindered partners.[1][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative for their strong donating ability.[1][5]

  • Re-evaluate Your Base and Solvent System: This is a critical leverage point. The interplay between the base and solvent can dramatically influence reaction outcomes.

Question 2: I'm using a good catalyst/ligand system, but the yield is still poor. How should I optimize the solvent?

Solvent choice is not merely about dissolution; it profoundly impacts catalyst activity, base strength, and reaction selectivity.[6][7][8]

Understanding Solvent Effects:

The solvent influences the reaction by stabilizing intermediates and modulating the activity of the base and catalyst.[8][9] For hindered pyridines, the choice can be non-intuitive.

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DME): These are the most common starting points. They offer good solubility for many reagents and are generally compatible with a wide range of bases. A mixture of an ethereal solvent with water is a very common condition.

  • Aqueous Mixtures: Water is often essential for the activity of inorganic bases like K₂CO₃ or K₃PO₄, as it helps to dissolve the base and facilitates the formation of the active boronate species.[8][10] However, excessive water can promote protodeboronation of the boronic acid, a common side reaction.[1]

  • Toluene/Benzene: These nonpolar solvents can be advantageous in some cases, particularly when trying to minimize water-related side reactions. They are often used with organic bases or anhydrous inorganic bases.

Troubleshooting Table: Solvent Selection

Problem Potential Cause Recommended Solvent Strategy Rationale
No Reaction Poor solubility of reagents or base.Switch to a more polar solvent system like Dioxane/H₂O or DME/H₂O.Improves solubility and facilitates the action of inorganic bases.
Protodeboronation Excess water or prolonged reaction time at high temperature.Try a less aqueous system like Toluene/Ethanol or THF with minimal water. Consider using anhydrous conditions with an appropriate base (e.g., CsF).Reduces the concentration of water available to cleave the C-B bond.[1]
Low Yield/Stalled Reaction Suboptimal catalyst activity or base strength in the chosen solvent.Screen a panel of solvents: Dioxane/H₂O, Toluene/EtOH/H₂O, and 2-MeTHF are excellent starting points.The optimal solvent is highly substrate-dependent and empirical screening is often necessary.
Question 3: How do I select the right base for my hindered pyridine coupling? My current base isn't working.

The base plays multiple critical roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the regeneration of the Pd(0) catalyst.[10][11] For hindered substrates, the choice of base is paramount.

The Hierarchy of Bases:

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are often the first choice for standard Suzuki couplings.[12][13] They are effective for activated substrates but may lack the strength to promote the reaction with challenging, electron-rich, or hindered partners.

  • Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are go-to bases for hindered systems.[14] Their greater basicity and the nature of their counter-ions can accelerate the transmetalation step. K₃PO₄, often used in aqueous mixtures, is a workhorse for difficult couplings.

  • Fluoride Sources (e.g., CsF, KF): Fluoride bases can be particularly effective, especially under anhydrous or nearly anhydrous conditions. They are thought to activate the boronic acid or ester in a different manner than hydroxide or carbonate bases. KF is a good choice for many 2-pyridyl systems.[15]

  • Organic Bases (e.g., Et₃N, DIPEA): These are generally not effective as the primary base in Suzuki couplings as they are not strong enough to facilitate boronate formation.

Troubleshooting Table: Base Selection

Problem Substrate Type Recommended Base Strategy Rationale
Low Reactivity Electron-rich or sterically hindered aryl halide/pyridine.Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.Stronger bases are more effective at promoting the formation of the active boronate and driving the catalytic cycle forward.[11][14]
Protodeboronation Sensitive pyridine boronic acid.Use KF or CsF in a non-aqueous or low-water solvent system (e.g., Dioxane or THF).Fluoride ions can activate the organoboron species without the need for significant amounts of water, thus minimizing the risk of protodeboronation.[15]
Base-Sensitive Functional Groups Presence of esters, etc.A weaker base like K₂CO₃ or even NaHCO₃ might be necessary. This may require a more active catalyst/ligand to compensate for the lower reactivity.Balances the need for catalytic activity with the preservation of sensitive functional groups.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)-R² L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Solvent & Base Selection

Troubleshooting_Workflow Start Start: Low/No Yield with Hindered Pyridine CheckReagents Check Reagent Quality (Boronic Acid Stability) Start->CheckReagents CheckCatalyst Is Catalyst/Ligand Optimal? (e.g., Buchwald/NHC) CheckReagents->CheckCatalyst Reagents OK OptimizeBase Optimize Base CheckCatalyst->OptimizeBase Catalyst OK Base_K2CO3 Start: K₂CO₃ (in Dioxane/H₂O) OptimizeBase->Base_K2CO3 Base_K3PO4 Next: K₃PO₄ (Stronger, Aqueous) Base_K2CO3->Base_K3PO4 Low Yield Base_CsF Alternative: CsF / KF (Anhydrous/Low H₂O) Base_K2CO3->Base_CsF Protodeboronation Observed OptimizeSolvent Optimize Solvent Base_K3PO4->OptimizeSolvent Still Low Yield Success Successful Coupling Base_K3PO4->Success Improved Yield Base_CsF->Success Improved Yield Solvent_Aqueous Screen Aqueous Systems (Dioxane/H₂O, DME/H₂O) OptimizeSolvent->Solvent_Aqueous Solvent_Anhydrous Screen Anhydrous/Aprotic (Toluene, 2-MeTHF) OptimizeSolvent->Solvent_Anhydrous Solvent_Aqueous->Success Solvent_Anhydrous->Success

Caption: A decision tree for troubleshooting solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: Why are 2-substituted pyridines particularly difficult to couple? The nitrogen atom at the 2-position can chelate to the palladium center, leading to catalyst inhibition or deactivation.[1] Furthermore, the steric hindrance from the substituent at the 2-position and the adjacent nitrogen atom impedes the key steps of the catalytic cycle.[1] This is why specialized, bulky ligands are often required to create a more reactive, coordinatively unsaturated palladium species that can overcome these hurdles.[1][4]

Q2: Can I run my Suzuki coupling under anhydrous conditions? Yes, and it can be highly beneficial, especially if you are observing protodeboronation (the undesired cleavage of the carbon-boron bond).[1] To run under anhydrous conditions, you must use a base that does not require water for activation, such as cesium fluoride (CsF) or potassium fluoride (KF).[15] Ensure your solvent is rigorously dried and the reaction is set up under an inert atmosphere.

Q3: My reaction works, but I see significant amounts of homocoupling of my boronic acid. How can I prevent this? Homocoupling can arise from oxygen contamination, which can facilitate an alternative catalytic cycle. Ensure your reaction mixture is thoroughly degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles. Using a slight excess of the halide partner relative to the boronic acid can also disfavor the homocoupling pathway.

Q4: Is microwave heating a good option for these difficult couplings? Absolutely. Microwave-assisted synthesis can be a powerful tool for hindered Suzuki couplings.[4][13] The rapid heating to high temperatures can overcome activation energy barriers for slow steps like oxidative addition, often leading to shorter reaction times and improved yields.[4] However, it is important to screen conditions carefully, as high temperatures can also accelerate decomposition pathways.

General Experimental Protocol

This is a general starting protocol for a challenging Suzuki-Miyaura coupling involving a hindered pyridine. It should be optimized for specific substrates.[1][4]

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the hindered pyridine halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The concentration is typically 0.1 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Validation & Comparative

A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity and project progression. Halogenated pyridines, such as 2,3,6-Tribromo-5-methylpyridine, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their precise substitution pattern dictates their reactivity and biological activity. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a multi-pronged analytical approach provides a self-validating system for structural elucidation.

The Analytical Challenge: Differentiating Isomers

The synthesis of this compound can potentially yield other isomers, such as 2,3,5-Tribromo-6-methylpyridine or 2,5,6-Tribromo-3-methylpyridine.[2][3] These isomers possess the same molecular formula and weight, rendering some analytical techniques insufficient for differentiation. Our objective is to construct an analytical workflow that definitively confirms the target structure and excludes all other possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. It provides a detailed map of the carbon-hydrogen framework, making it indispensable for distinguishing between isomers.

Expertise in Action: Why NMR is Paramount

For a polysubstituted aromatic ring like this compound, 1D (¹H, ¹³C) and 2D (HMBC) NMR experiments are not merely confirmatory; they are foundational. While Mass Spectrometry confirms the elemental composition, only NMR can definitively establish the relative positions of the methyl group and the sole remaining ring proton.

Proton (¹H) NMR: A First Look at the Environment

The ¹H NMR spectrum provides the initial, crucial evidence of the substitution pattern.

  • Expected Spectrum for this compound:

    • Aromatic Region: A single proton signal is expected for the hydrogen at the C4 position. Since it has no adjacent proton neighbors (C3 and C5 are substituted), this signal will appear as a singlet around δ 8.0-8.4 ppm. Its downfield shift is due to the deshielding effects of the electronegative nitrogen atom and adjacent bromine atoms.

    • Aliphatic Region: A single signal for the three protons of the methyl group at C5. This will appear as a singlet around δ 2.3-2.5 ppm.

  • Comparative Insight: An isomer like 2,3,5-tribromo-6-methylpyridine would also show two singlets. However, the chemical environment of the C4 proton would be different, leading to a distinct chemical shift. This underscores the need for carbon data to resolve ambiguity.

Carbon (¹³C) NMR: Mapping the Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule.

  • Expected Spectrum for this compound:

    • Six distinct signals are predicted: five for the pyridine ring carbons and one for the methyl carbon.

    • Carbons bonded to bromine (C2, C3, C6) will have their chemical shifts influenced by the heavy atom effect.

    • The distinct chemical shifts for all six carbons provide a unique fingerprint for the molecule.[4]

2D NMR (HMBC): The Unambiguous Connection

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter of structure. It reveals correlations between protons and carbons that are separated by two or three bonds, thereby locking the molecular fragments into place.

  • The Decisive Correlations:

    • A correlation from the methyl protons (~δ 2.4 ppm) to the carbons at C4, C5, and C6 confirms the position of the methyl group.

    • A correlation from the aromatic proton at C4 (~δ 8.2 ppm) to the carbons at C2, C3, and C5 provides definitive proof of its location.

These cross-peaks create an undeniable network of connectivity that no other isomer could produce.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be necessary depending on sample concentration.

  • HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence (gHMBC). Set the experiment to optimize for 2- and 3-bond correlations (typically a delay corresponding to a coupling constant of 8-10 Hz).[5]

  • Data Processing: Process all spectra using appropriate software. Fourier transform the data, phase correct the spectra, and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

Visualization: NMR Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1 ¹H NMR Acquisition Confirm_H Confirm Proton Environments & Counts H1->Confirm_H C13 ¹³C NMR Acquisition Confirm_C Confirm Carbon Framework C13->Confirm_C HMBC HMBC Acquisition Confirm_Conn Establish C-H Connectivity HMBC->Confirm_Conn Confirm_H->HMBC Confirm_C->HMBC Final Unambiguous Structure Confirm_Conn->Final Sample Sample Prep Sample->H1 Sample->C13

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Data Summary: Predicted NMR Shifts
Compound Analysis Signal Predicted Chemical Shift (δ, ppm) Multiplicity Key HMBC Correlations
This compound (Target) ¹H NMRH-4~8.2SingletC2, C3, C5
-CH₃~2.4SingletC4, C5, C6
¹³C NMRC2, C3, C6Variable (C-Br)-From H4, -CH₃
C4~145-From -CH₃
C5~135-From H4, -CH₃
-CH₃~18--
2,5,6-Tribromo-3-methylpyridine (Isomer) ¹H NMRH-4~8.0SingletC2, C3, C5
-CH₃~2.5SingletC2, C3, C4
¹³C NMR\multicolumn{4}{l}{Different set of 6 signals compared to the target compound.}

Mass Spectrometry (MS): Confirming Composition and Halogen Count

Mass spectrometry is essential for confirming the molecular weight and, critically, the elemental formula. For halogenated compounds, its utility is significantly enhanced.

Expertise in Action: The Power of Isotopic Patterns

The true diagnostic power of MS for this analysis lies in the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] A molecule containing three bromine atoms will therefore exhibit a highly characteristic cluster of molecular ion peaks.

  • Expected Spectrum for this compound:

    • Molecular Ion Cluster: High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental formula C₆H₄Br₃N.[1] The low-resolution spectrum will show a distinctive pattern of peaks separated by 2 m/z units.

      • M : Contains three ⁷⁹Br isotopes.

      • M+2 : Contains two ⁷⁹Br and one ⁸¹Br.

      • M+4 : Contains one ⁷⁹Br and two ⁸¹Br.

      • M+6 : Contains three ⁸¹Br isotopes.

    • The relative intensity of these peaks will be approximately 1:3:3:1, which is a definitive fingerprint for a tribrominated compound.[6][7]

    • Fragmentation: Common fragmentation pathways for bromo-aromatics include the loss of a bromine atom ([M-Br]⁺) or cleavage of side chains, leading to the loss of the methyl group ([M-CH₃]⁺).[8][9]

  • Comparative Insight: All tribromo-methylpyridine isomers will produce the exact same molecular ion cluster and likely similar fragmentation patterns. Therefore, MS confirms the presence of three bromine atoms but cannot distinguish between isomers on its own. It serves as a perfect complement to NMR.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump. An ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is typically used.[10]

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis: Determine the accurate mass of the monoisotopic peak (M⁺) and use software to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for a C₆H₄Br₃N species.

Visualization: MS Workflow

MS_Workflow cluster_analysis Data Analysis Sample Dilute Sample Infusion Direct Infusion (ESI/APCI) Sample->Infusion Acquisition HRMS Data Acquisition Infusion->Acquisition AccurateMass Confirm Accurate Mass & Elemental Formula Acquisition->AccurateMass IsotopePattern Verify Tribromo Isotopic Cluster Acquisition->IsotopePattern Final Composition Confirmed AccurateMass->Final IsotopePattern->Final

Caption: Workflow for confirming elemental composition using HRMS.

Data Summary: Expected Molecular Ion Cluster
Ion Composition Expected m/z (approx.) Expected Relative Intensity
M⁺C₆H₄(⁷⁹Br)₃N326.8~25% (Normalized to M+2+M+4 = 100)
[M+2]⁺C₆H₄(⁷⁹Br)₂(⁸¹Br)N328.8~75%
[M+4]⁺C₆H₄(⁷⁹Br)(⁸¹Br)₂N330.8~75%
[M+6]⁺C₆H₄(⁸¹Br)₃N332.8~25%

Infrared (IR) Spectroscopy: A Functional Group Check

Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides valuable information about the functional groups present in a molecule.[11]

Expertise in Action: A Complementary Role

While not a primary tool for distinguishing the isomers of tribromo-methylpyridine, IR spectroscopy serves as an excellent quality check. It quickly confirms the presence of the aromatic pyridine ring and the absence of certain functional groups (like N-H or O-H) that might indicate starting materials or byproducts.

  • Expected Spectrum for this compound:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[12]

    • ~1600-1450 cm⁻¹: A series of characteristic peaks for the C=C and C=N stretching vibrations of the pyridine ring.[13][14]

    • ~900-650 cm⁻¹: Out-of-plane C-H bending. The pattern in this "fingerprint" region is sensitive to the substitution pattern, but overlap and complexity can make definitive assignment difficult.[11]

    • Below 700 cm⁻¹: C-Br stretching vibrations are expected in this region, but are often weak and can be difficult to assign definitively.[15]

  • Comparative Insight: The IR spectra of the different isomers would be very similar, with only subtle shifts in the fingerprint region. It lacks the resolving power of NMR for this specific problem but is useful for confirming the general structural class.

Experimental Protocol: ATR-IR Analysis
  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background. Identify and label the key vibrational bands.

Visualization: IR Workflow

IR_Workflow Sample Place Solid Sample on ATR Acquire Acquire Spectrum (16-32 scans) Sample->Acquire Process Background Correction & Peak Identification Acquire->Process Confirm Functional Groups Confirmed Process->Confirm

Caption: Simple workflow for functional group analysis via ATR-IR.

Conclusion: A Self-Validating Triad of Evidence

The structural confirmation of this compound is best achieved not by a single technique, but by the logical integration of data from NMR, MS, and IR spectroscopy. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system that ensures the highest degree of scientific certainty.

Technique Primary Role Strengths for this Application Limitations for this Application
NMR Spectroscopy Structure & ConnectivityUnambiguously determines isomer structure via ¹H, ¹³C, and HMBC data.Requires slightly more sample and time than other methods.
Mass Spectrometry Molecular FormulaConfirms elemental composition and definitively proves the presence of three bromine atoms via isotopic pattern.Cannot distinguish between isomers.
Infrared Spectroscopy Functional Group IDRapidly confirms the presence of the pyridine ring and absence of impurities.Unable to reliably differentiate between isomers.

By following this multi-modal approach, researchers can confidently verify the structure of their target compound, ensuring the integrity of their subsequent research and development efforts.

References

The Pyridine Scaffold: A Versatile Platform for Potent Inhibitors - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold."[1] Its unique electronic and structural properties have made it a cornerstone in the development of a wide array of therapeutic agents, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.[1][2] This guide provides an in-depth look at the efficacy of substituted pyridine derivatives, with a focus on how strategic modifications, such as the introduction of bromine and methyl groups, can modulate their inhibitory potential. While direct comparative data on 2,3,6-tribromo-5-methylpyridine-derived inhibitors is not extensively available in current literature, this guide will leverage data from structurally related compounds to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Pyridine Ring in Inhibitor Design

The significance of the pyridine scaffold in medicinal chemistry is multifaceted. The nitrogen atom within the aromatic ring introduces a dipole moment and provides a site for hydrogen bonding, which can enhance aqueous solubility and facilitate specific interactions with biological targets.[1][3] Furthermore, the aromatic system allows for π-π stacking interactions with amino acid residues in protein active sites. The versatility of the pyridine ring lies in its capacity for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][4]

The introduction of a bromine atom, a strategy known as "bromination," can significantly enhance the therapeutic activity of a drug candidate.[5][6] Bromine can increase the compound's lipophilicity, potentially improving cell membrane permeability. It can also form halogen bonds, a type of non-covalent interaction that can contribute to a higher binding affinity with the target protein.[7] These interactions can lead to a longer duration of action and a beneficial effect on the drug's metabolism.[6]

Efficacy of Substituted Pyridine Derivatives: A Look at Related Compounds

Given the limited specific data on this compound derivatives, we can infer their potential by examining the efficacy of analogous compounds, such as pyridopyrimidines, which feature a fused pyridine and pyrimidine ring system. These compounds have been extensively investigated as kinase inhibitors.[8]

Case Study: Pyridopyrimidine Derivatives as Kinase Inhibitors

Pyridopyrimidine derivatives have demonstrated significant inhibitory activity against a variety of kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[9] The structure-activity relationship (SAR) of these compounds reveals that different substitutions on the pyridopyrimidine core can drastically alter their potency and selectivity.[8]

For instance, a study on a series of pyridopyrimidine derivatives identified a pyrazol-1-yl substituted compound as a highly active agent against several cancer cell lines.[9] The table below summarizes the in vitro cytotoxic activity of this lead compound.

Compound IDTarget Cell LineIC50 (µM)
Pyridopyrimidine Derivative 5 HeLa (Cervical Cancer)9.27[9]
MCF-7 (Breast Cancer)7.69[9]
HepG-2 (Liver Cancer)5.91[9]
Doxorubicin (Standard) -Reference[9]

Table 1: In vitro anticancer activity of a representative pyrazol-1-yl pyridopyrimidine derivative.

Furthermore, enzymatic assays revealed that this compound exhibited potent inhibition of both EGFR and CDK4/cyclin D1, suggesting a dual-inhibitory mechanism that could be advantageous in overcoming drug resistance.[9]

Key Signaling Pathways Targeted by Pyridine-Based Inhibitors

A common mechanism of action for many pyridine-based inhibitors is the modulation of critical signaling pathways involved in cell growth, proliferation, and inflammation.[1] One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a key regulator of the inflammatory response and is often dysregulated in cancer.[10][11][12]

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of genes involved in cell survival, proliferation, and angiogenesis.[10] Inhibition of this pathway is a promising therapeutic strategy for both inflammatory diseases and cancer.[12]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Ub Ubiquitination IkB->Ub NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n translocates Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB degrades DNA DNA NFkB_n->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

Canonical NF-κB signaling pathway.

Experimental Protocols for Efficacy Evaluation

The objective comparison of inhibitor efficacy relies on standardized and robust experimental protocols. The following are methodologies commonly employed in the preclinical evaluation of novel kinase inhibitors.

General Workflow for Inhibitor Evaluation

The development and assessment of novel inhibitors typically follow a structured workflow, from initial synthesis to biological characterization.

Inhibitor_Evaluation_Workflow Start Start Synthesis Chemical Synthesis of Pyridine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cellular_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Determine_IC50->Cellular_Assay Data_Analysis Data Analysis & SAR Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis Iterative Process

General workflow for inhibitor evaluation.
In Vitro Kinase Inhibition Assay (Determination of IC50)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase and for calculating the half-maximal inhibitory concentration (IC50).[13][14]

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., HEPES, MgCl2)

  • Detection reagent (e.g., fluorescently labeled antibody, radiometric detection system)

  • 384-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include controls with DMSO only (no inhibitor) and wells without the kinase (background).

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. This reagent will quantify the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The pyridine scaffold is undeniably a versatile and valuable starting point for the design of potent and selective inhibitors targeting key players in disease pathways. The strategic incorporation of substituents such as bromine and methyl groups offers a powerful approach to fine-tune the pharmacological properties of these molecules. While the existing literature provides a strong foundation for understanding the potential of substituted pyridines, the specific class of this compound-derived inhibitors remains a largely unexplored chemical space. This presents a compelling opportunity for future research to synthesize and evaluate these novel compounds, potentially uncovering new therapeutic agents with enhanced efficacy and selectivity for the treatment of cancer and inflammatory conditions.

References

A Senior Application Scientist's Guide: Side-by-Side Comparison of 2-Bromo- vs. 2-Chloro-Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to molecular design. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization via palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry.[1] Among the most common building blocks are 2-halopyridines. The choice between a 2-bromo- or a 2-chloro-pyridine is not trivial; it is a critical decision that impacts reaction efficiency, catalyst selection, cost, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of these two crucial substrates, moving beyond simple yield reporting to explain the fundamental principles and causality behind their differential reactivity.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is overwhelmingly dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[2] This step involves the cleavage of the C-X bond and the formation of two new bonds to the metal center, transforming Pd(0) to a Pd(II) species.

The energy required for this C-X bond cleavage is the primary differentiator between bromo- and chloro-pyridines. The trend for average bond dissociation energies (BDE) is unequivocal:

  • C-Cl Bond Energy: ~339 kJ/mol[2]

  • C-Br Bond Energy: ~276 kJ/mol[2]

The C-Br bond is significantly weaker and therefore more easily cleaved than the C-Cl bond.[3] Consequently, 2-bromopyridines undergo oxidative addition more readily, which translates to faster reaction rates, the ability to use milder conditions (lower temperatures), and often a broader tolerance for less active, less expensive catalyst systems.[2][3] Conversely, the strength of the C-Cl bond makes 2-chloropyridines inherently less reactive, necessitating more sophisticated and highly active catalyst systems to overcome the higher activation energy barrier of the oxidative addition step.[4]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + 2-Halo-Pyridine (Py-X) PdII L₂Pd(II)(Py)(X) (X = Br, Cl) OA_Complex->PdII Rate-Determining Step (C-Br faster than C-Cl) Transmetalation_Complex Transmetalation Complex PdII->Transmetalation_Complex + Organometallic Reagent (R-M) PdII_Coupled L₂Pd(II)(Py)(R) Transmetalation_Complex->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination (Forms Py-R Product)

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, forming C-C bonds with boronic acids or esters, is arguably the most widely used cross-coupling in drug discovery. Here, the reactivity difference between 2-bromo- and 2-chloro-pyridines is stark.

Feature2-Bromopyridine2-ChloropyridineCausality & Expert Insight
Substrate 2-Bromopyridine2-Chloropyridine-
Coupling Partner Phenylboronic AcidPhenylboronic Acid-
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, G3/G4 Pre-catalysts2-Chloropyridines require highly active, well-defined Pd(0) sources. Pre-catalysts are often preferred as they form the active species more cleanly than sources like Pd(OAc)₂.[4]
Typical Ligand PPh₃, P(o-tol)₃SPhos, RuPhos, XPhosThe C-Cl bond requires bulky, electron-rich biarylphosphine ligands to promote the difficult oxidative addition. Standard phosphines like PPh₃ are often ineffective.[3][4]
Typical Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often needed for the less reactive chloride to facilitate the transmetalation step.[4]
Temperature (°C) 80 - 100100 - 120The higher C-Cl bond energy necessitates more thermal energy to drive the oxidative addition.
Typical Yield ~80-95%~70-90%While high yields are achievable, they require more specialized and costly reagents.

Data is illustrative and based on typical conditions for similar substrates.[3][5][6][7]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-phenylpyridine from a 2-halopyridine.

Materials:

  • 2-Chloropyridine or 2-Bromopyridine (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • For 2-Bromopyridine: Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol)

  • For 2-Chloropyridine: SPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%), K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halopyridine, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring at the target temperature (90 °C for bromo, 110 °C for chloro) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing countless bioactive molecules. The challenge of activating the C-Cl bond is even more pronounced in this reaction.

Feature2-Bromopyridine2-ChloropyridineCausality & Expert Insight
Substrate 2-Bromopyridine2-Chloropyridine-
Coupling Partner MorpholineMorpholine-
Typical Catalyst Pd₂(dba)₃BrettPhos Pd G4 Pre-catalystPre-catalysts are highly recommended for chloropyridines to ensure efficient generation of the active Pd(0)L species, minimizing side reactions.[4][8]
Typical Ligand (±)-BINAP, XantphosRuPhos, BrettPhos, DavePhosExtremely bulky and electron-donating ligands are required to facilitate both the oxidative addition of the C-Cl bond and the subsequent C-N reductive elimination.[4]
Typical Base NaOtBu, LiHMDSNaOtBuA strong, non-nucleophilic base is essential. NaOtBu is the most common and effective choice for activating aryl chlorides.[4]
Temperature (°C) 80 - 100100 - 110Higher temperatures are needed to overcome the kinetic barrier of C-Cl bond cleavage.[4]
Potential Side Reaction -Hydrodehalogenation (-Cl to -H)This side reaction becomes competitive if the reductive elimination is slow, which can occur with less active catalyst systems.[4]
Typical Yield ~70-95%~60-90%Yields are highly dependent on the specific amine and the optimization of the catalyst system.

Data is illustrative and based on typical conditions for similar substrates.[3][4][8]

Representative Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-(morpholino)pyridine from a 2-halopyridine.

Materials:

  • 2-Chloropyridine or 2-Bromopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • For 2-Bromopyridine: Pd₂(dba)₃ (0.02 mmol, 2 mol%), (±)-BINAP (0.06 mmol, 6 mol%)

  • For 2-Chloropyridine: BrettPhos Pd G4 (0.02 mmol, 2 mol%)

  • Toluene (5 mL), anhydrous and degassed

Procedure:

  • Inside a glovebox, charge an oven-dried vial with the palladium catalyst, ligand (if not using a pre-catalyst), and NaOtBu.

  • Add the 2-halopyridine and the anhydrous, degassed toluene.

  • Add the morpholine via syringe, seal the vial, and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at the target temperature (90 °C for bromo, 110 °C for chloro).

  • Stir vigorously for the required time, monitoring by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Performance in Sonogashira Coupling

For installing alkynyl moieties, the Sonogashira coupling is the premier method. The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions holds true here as well.

Feature2-Bromopyridine2-ChloropyridineCausality & Expert Insight
Substrate 2-Bromopyridine2-Chloropyridine-
Coupling Partner PhenylacetylenePhenylacetylene-
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₂Cl₂, Pd₂(dba)₃Standard palladium sources are often sufficient for bromides.
Cu Co-catalyst CuI (1-5 mol%)CuI (5-10 mol%)Copper(I) is a crucial co-catalyst that facilitates the transmetalation of the acetylide. Higher loadings may be needed for less reactive chlorides.
Ligand PPh₃PPh₃, P(t-Bu)₃While PPh₃ can work, more electron-rich phosphines may be required for challenging chloride couplings.
Base Et₃N, i-Pr₂NHEt₃N, Cs₂CO₃An amine base is typically used, which also serves as the solvent in many cases.
Temperature (°C) 25 - 8080 - 120The disparity in required thermal energy is significant, highlighting the C-Br bond's higher reactivity.
Typical Yield ~85-98%~50-85%Achieving high yields with 2-chloropyridines in Sonogashira coupling can be particularly challenging and often requires extensive optimization.

Data is illustrative and based on typical conditions for similar substrates.[9][10]

Experimental Workflow & Strategic Decisions

The choice between 2-bromo- and 2-chloro-pyridine is a balance of economics and chemical reactivity. Chlorides are often significantly cheaper and more widely available as starting materials. However, the savings on the substrate can be offset by the need for more expensive, often proprietary, ligands and pre-catalysts, along with the higher energy costs associated with elevated reaction temperatures.

Experimental_Workflow start Project Goal: Synthesize Target Pyridine Derivative decision Choice of Starting Material start->decision bromo_path 2-Bromopyridine (Higher Cost, Higher Reactivity) decision->bromo_path Prioritize Reactivity chloro_path 2-Chloropyridine (Lower Cost, Lower Reactivity) decision->chloro_path Prioritize Cost bromo_cond Screen Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 90°C) bromo_path->bromo_cond chloro_cond Screen High-Activity Conditions (e.g., G4 Pre-catalyst, Buchwald Ligand, NaOtBu, 110°C) chloro_path->chloro_cond optimization Reaction Optimization (Concentration, Temp, Time) bromo_cond->optimization chloro_cond->optimization analysis Workup & Analysis (LC-MS, NMR) optimization->analysis end Pure Product analysis->end

Figure 2: Decision workflow for selecting a 2-halopyridine substrate.

Conclusion

The comparison between 2-bromo- and 2-chloro-pyridines in palladium-catalyzed cross-coupling is a clear illustration of fundamental chemical principles influencing practical synthetic decisions.

  • 2-Bromopyridines are the substrates of choice for reliability and ease of reaction. Their weaker C-Br bond allows for milder conditions, less expensive catalyst systems, and generally higher success rates, making them ideal for complex, late-stage functionalizations where material preservation is paramount.

  • 2-Chloropyridines represent an economical alternative, particularly for large-scale synthesis. However, their utility is contingent upon the use of highly active, state-of-the-art catalyst systems capable of overcoming the high activation barrier of C-Cl bond cleavage. The development of bulky, electron-rich phosphine ligands and robust pre-catalysts has significantly expanded the viability of chloropyridines in modern cross-coupling.

Ultimately, the optimal choice depends on the specific project goals, balancing the upfront cost of the starting material against the cost and complexity of the required catalytic system and reaction conditions.

References

Benchmarking the Performance of 2,3,6-Tribromo-5-methylpyridine in Specific Reaction Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Among these, the pyridine core is a ubiquitous motif in a vast array of biologically active compounds. 2,3,6-Tribromo-5-methylpyridine has emerged as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the performance of this compound in key reaction types, benchmarked against common alternatives and supported by experimental data.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a polysubstituted pyridine derivative that serves as a valuable precursor in various synthetic transformations.[1] Its utility stems from the presence of three bromine atoms at distinct positions on the pyridine ring, each exhibiting differential reactivity that can be exploited for selective functionalization. This structural feature allows for sequential and site-specific introduction of diverse functionalities, making it an attractive starting material for the synthesis of complex pyridine-based molecules.[1]

The primary applications of this compound and its derivatives are found in pharmaceutical development, where it acts as an intermediate in the synthesis of anti-cancer and anti-inflammatory drugs. It is also utilized in the formulation of agricultural chemicals such as pesticides and herbicides.[2]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of this compound in these reactions is critical to its utility as a synthetic building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between organohalides and boronic acids.[3] For polysubstituted bromopyridines like this compound, the reactivity of the bromine atoms is influenced by their position on the ring, allowing for a degree of regioselectivity.[4]

Comparative Performance with Other Brominated Pyridines:

To establish a benchmark, the performance of other polysubstituted bromopyridines in Suzuki-Miyaura coupling is summarized below. While direct comparisons are challenging due to varying reaction conditions, this data provides insight into expected reactivity.

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,4,5-Tribromo-2,6-dimethylpyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene90Varies23-31
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951885
2-Amino-5-bromo-4-methylpyridineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-11012-24Good to Excellent

Data for 3,4,5-Tribromo-2,6-dimethylpyridine is based on a study by Cziáky et al.[5] Data for 5-Bromo-2-methylpyridin-3-amine is from a study by Khan et al.[6] Performance of 2-Amino-5-bromo-4-methylpyridine is based on general protocols.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates is recommended.[8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromopyridine - Boronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heating Heat with Stirring (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Coupling

The Stille reaction couples organohalides with organostannane reagents and is known for its tolerance of a wide range of functional groups.[9][10] This makes it a valuable method for the functionalization of complex molecules.[9][11]

Comparative Data:

Bromopyridine SubstrateOrganostannane ReagentCatalystSolventTemp. (°C)Yield (%)
2-Amino-5-bromo-4-methylpyridineVariousPd(PPh₃)₄ or PdCl₂(PPh₃)₂Toluene or DMF80-110Generally Good

Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[7]

Experimental Protocol: Stille Coupling

This general protocol can be adapted for this compound.[7]

Materials:

  • This compound (1.0 eq)

  • Organostannane (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.

  • Add the anhydrous solvent.

  • Degas the solution (e.g., by bubbling with argon for 15-20 minutes).

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an appropriate workup and purification.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, co-catalyzed by palladium and copper(I).[12][13]

Comparative Insights:

The reactivity of brominated pyridines in the Sonogashira reaction is generally good.[4] For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes proceeds in high yields.[14]

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp.Time (h)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16High
2-Amino-5-bromo-4-methylpyridineTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C3Good

Data for 6-Bromo-3-fluoro-2-cyanopyridine is from a study by Martins et al.[14] Data for 2-Amino-5-bromo-4-methylpyridine is based on a general protocol.[7]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of bromopyridines is provided below.[7]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.

  • Add the anhydrous solvent and stir for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, pour into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex.[15] This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms.[15]

Comparative Considerations:

The Negishi coupling is a powerful tool for the synthesis of bipyridines and other heterocyclic compounds.[16] The reactivity of the halide in the coupling partner generally follows the order I > Br > Cl.[17]

While specific data for this compound is limited, the general principles of Negishi coupling suggest it would be a viable substrate. The choice of catalyst and reaction conditions would be crucial for achieving high yields and selectivity.[15]

Performance in Lithiation-Substitution Reactions

Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[18] For substituted pyridines, the choice of the lithiating agent and reaction conditions is critical to control the regioselectivity of the metalation.[18][19]

Key Considerations for this compound:

  • Directing Groups: The pyridine nitrogen itself can direct lithiation to the 2- and 6-positions. The methyl group at the 5-position may also influence the site of lithiation.

  • Lithiating Agents: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to avoid addition to the C=N bond of the pyridine ring.[18][20][21]

  • Regioselectivity: The presence of multiple bromine atoms will likely influence the site of lithiation, potentially leading to a mixture of products. Halogen-metal exchange is also a possible reaction pathway.

General Experimental Workflow for Lithiation-Substitution:

Lithiation_Workflow cluster_lithiation Lithiation cluster_electrophile Electrophilic Quench cluster_workup Workup & Isolation substrate Substituted Pyridine in Anhydrous Solvent base Add Lithiating Agent (e.g., LDA, LTMP) at Low Temperature substrate->base electrophile Add Electrophile base->electrophile quench Aqueous Quench electrophile->quench extraction Extraction quench->extraction purification Purification extraction->purification

A typical workflow for a lithiation-substitution reaction.

Alternative Reagents and Comparative Analysis

While this compound is a valuable building block, alternative strategies and reagents may offer advantages in certain synthetic contexts.

Alternative Approaches:

  • De Novo Ring Synthesis: Construction of the pyridine ring from acyclic precursors can be an efficient alternative to the functionalization of a pre-formed ring.[17] This approach often offers high atom economy.[22]

  • Functionalization of Other Halopyridines: The use of other commercially available or more readily synthesized halopyridines (e.g., chloro- or iodo-pyridines) can be a viable alternative. The choice of halogen will impact the reactivity in cross-coupling reactions (I > Br > Cl).[17]

Considerations for Choosing an Alternative:

  • Cost and Availability: The cost and commercial availability of the starting materials are significant practical considerations.

  • Reactivity and Selectivity: The desired reactivity and the need for selective functionalization will guide the choice of reagent.

  • Substrate Scope: The compatibility of the reaction conditions with other functional groups present in the molecule is crucial.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in organic synthesis, particularly for the construction of complex, functionalized pyridine derivatives. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the differential reactivity of its three bromine atoms can be harnessed for sequential and regioselective modifications. While alternative reagents and synthetic strategies exist, the trifunctional nature of this compound offers a unique platform for the efficient assembly of intricate molecular architectures. For researchers and drug development professionals, a thorough understanding of its performance characteristics in key reaction types is essential for its effective application in the synthesis of novel therapeutic agents and advanced materials.

References

The Kinetic Edge: A Comparative Guide to the Reactivity of 2,3,6-Tribromo-5-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2,3,6-Tribromo-5-methylpyridine in Key Synthetic Transformations, Benchmarked Against Alternative Halogenated Pyridines.

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine nucleus is a privileged motif, and its halogenated derivatives serve as versatile building blocks. This guide provides an in-depth, comparative analysis of the kinetic and synthetic performance of this compound, a polysubstituted pyridine offering multiple points for diversification. We will objectively compare its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions against relevant alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Understanding the Reactivity Landscape of Halogenated Pyridines

The reactivity of a halopyridine in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic environment of the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that inversely correlates with the C-X bond dissociation energy.[1] The oxidative addition of a palladium(0) catalyst to the C-X bond, often the rate-determining step, is therefore more facile for heavier halogens.

Furthermore, the position of the halogen on the electron-deficient pyridine ring significantly influences its lability. The order of reactivity for different positions on the pyridine ring is generally C4(6) > C2 > C5. The C2 and C6 positions are alpha to the nitrogen, making them electron-deficient and susceptible to oxidative addition. In this compound, we have bromine atoms at the highly activated C2 and C6 positions, and a less activated C3 position, offering potential for regioselective functionalization.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound in this reaction is anticipated to be robust due to the presence of multiple reactive C-Br bonds. While specific kinetic data for this molecule is scarce in the literature, we can infer its reactivity by comparing it with structurally similar polyhalogenated pyridines.

A close analogue, 3,4,5-Tribromo-2,6-dimethylpyridine, has been shown to be a versatile substrate in Suzuki-Miyaura couplings, allowing for sequential substitution of its bromine atoms.[2] The reactivity of the bromine atoms is influenced by their position, offering a degree of regioselectivity.[2]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Polysubstituted Bromopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,4,5-Tribromo-2,6-dimethylpyridine o-MeOPhB(OH)₂ (1.1 eq.)Pd(OAc)₂ / SPhosK₃PO₄Toluene90147 (Mono-arylated)[2]
3,4,5-Tribromo-2,6-dimethylpyridine o-MeOPhB(OH)₂ (2.2 eq.)Pd(OAc)₂ / SPhosK₃PO₄Toluene90165 (Di-arylated)[2]
3,4,5-Tribromo-2,6-dimethylpyridine o-MeOPhB(OH)₂ (3.3 eq.)Pd(OAc)₂ / SPhosK₃PO₄Toluene90185 (Tri-arylated)[2]
2,3,5-Tribromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285[2]
2,6-Dibromopyridine 4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane801895[2]

Based on these comparisons, this compound is expected to be a highly reactive substrate in Suzuki-Miyaura couplings, with the C2 and C6 positions being the most susceptible to initial reaction. The methyl group at the 5-position may exert a modest steric and electronic influence, but high yields of mono-, di-, and tri-arylated products should be achievable with careful control of stoichiometry and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of polybrominated pyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-3.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-Br(L2) Pd0->PdII_complex ArBr 2,3,6-Tribromo- 5-methylpyridine OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)-R(L2) PdII_complex->PdII_Aryl_complex BoronicAcid R-B(OH)2 Transmetalation Transmetalation Base Base PdII_Aryl_complex->Pd0 Product Coupled Product PdII_Aryl_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Sonogashira Coupling

Table 2: Sonogashira Coupling of Brominated Pyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-Dibromopyridine PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF651288[2]
3,5-Dibromopyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80691[2]
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[3]

The high yields obtained with other dibromopyridines suggest that this compound will be an excellent substrate for Sonogashira coupling, with the potential for sequential alkynylations at the C2, C6, and C3 positions. The milder conditions often required for bromopyridines compared to their chloro-analogues make them synthetically advantageous.

Experimental Protocol: Sonogashira Coupling

This protocol is a general method for the Sonogashira coupling of bromopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv per bromine to be substituted)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-Br(L2) Pd0->PdII_complex ArBr 2,3,6-Tribromo- 5-methylpyridine OxAdd Oxidative Addition PdII_Alkyne_complex Ar-Pd(II)-C≡CR(L2) PdII_complex->PdII_Alkyne_complex Transmetalation Transmetalation PdII_Alkyne_complex->Pd0 Product Coupled Product PdII_Alkyne_complex->Product RedElim Reductive Elimination CuBr Cu-Br Cu_Acetylide Cu-C≡C-R CuBr->Cu_Acetylide Alkyne R-C≡C-H Base Base Cu_Acetylide->PdII_complex Cu_Acetylide->CuBr SNAr_Mechanism Substrate 2,3,6-Tribromo- 5-methylpyridine Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Substrate->Meisenheimer Nucleophile Nu- Addition Nucleophilic Addition Product Substituted Product Meisenheimer->Product LeavingGroup Br- Meisenheimer->LeavingGroup Elimination Elimination of Leaving Group

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our work is predicated on precision, innovation, and, most critically, safety. The handling of highly reactive and potentially hazardous compounds like 2,3,6-Tribromo-5-methylpyridine demands more than just adherence to a checklist; it requires a deep, causal understanding of the risks involved and the implementation of self-validating safety protocols. This guide provides essential, field-proven directives for the safe handling, use, and disposal of this halogenated pyridine, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment: Understanding the Adversary

This compound is a brominated aromatic compound. While specific toxicological data for this exact molecule may be limited, its structure informs a robust hazard assessment based on analogous compounds. The presence of multiple bromine atoms on a pyridine ring suggests significant potential for skin, eye, and respiratory irritation, as well as toxicity.

Safety Data Sheets (SDS) for structurally similar chemicals consistently highlight several key hazards:

  • Severe Skin Burns and Eye Damage: Halogenated organic compounds can be highly corrosive.[1]

  • Toxicity: Can be toxic upon skin contact and harmful if swallowed or inhaled.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][2]

  • Flammability: Some related pyridines are flammable liquids, posing a fire risk, especially with elevated temperatures which can form explosive vapor-air mixtures.[1][3]

Therefore, all handling procedures must be built on the assumption that this compound is corrosive, toxic, and a potent irritant.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not merely a recommendation but a critical barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Level Scenario Required PPE Rationale
Level 1: Standard Handling Weighing, transferring, and use in reactions under controlled conditions (e.g., fume hood).• Chemical Splash Goggles• Nitrile Gloves (Double-Gloved)• Chemical-Resistant Lab Coat• Long Pants & Closed-Toe ShoesProvides a fundamental barrier against incidental contact, splashes, and spills. Double-gloving is crucial for managing potential contamination when removing the outer layer.
Level 2: Elevated Risk Handling large quantities (>100g), risk of splash, or spill cleanup.• All Level 1 PPE• Face Shield (worn over goggles)• Neoprene or Butyl Rubber Gloves• Chemical-Resistant ApronA face shield offers broader protection against splashes.[4] Neoprene or Butyl rubber gloves provide superior resistance to halogenated compounds compared to nitrile for extended contact.[5] An apron adds another layer of protection for the torso.
Level 3: Emergency Response Large, uncontained spills or situations with high vapor concentrations.• All Level 2 PPE• Full-Face Respirator with appropriate cartridges (e.g., for organic vapors and acid gases) or a Self-Contained Breathing Apparatus (SCBA).[6]Required when engineering controls (like a fume hood) have failed or are unavailable, to prevent inhalation of toxic and corrosive vapors.[6][7]
Hand Protection: A Deeper Dive

No single glove material is impervious to all chemicals. For halogenated pyridines, a multi-layered approach is best practice.

  • Inner Glove: A standard nitrile glove provides a good baseline of protection for incidental contact.[4]

  • Outer Glove: For more direct handling or extended use, a neoprene or butyl rubber glove should be worn over the nitrile glove. Always consult the manufacturer's chemical resistance guide for breakthrough times.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol establishes a self-validating workflow. Each step is designed to mitigate risks identified in the hazard assessment.

Step 1: Preparation and Pre-Handling Inspection
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).[8]

  • Assemble All Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, solvents, waste containers) is present and clean.

  • Inspect PPE: Thoroughly inspect all PPE for damage (cracks, holes, signs of degradation). Do not use compromised equipment.

  • Designate Waste Containers: Prepare clearly labeled, sealed containers for halogenated liquid and solid waste. Segregation from non-halogenated waste is mandatory for proper disposal.[9]

Step 2: The Handling Procedure (Inside Chemical Fume Hood)
  • Don PPE: Put on all required Level 1 or Level 2 PPE before opening the primary chemical container.

  • Grounding: If handling a liquid form in large quantities, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[1][3]

  • Controlled Dispensing: Handle the chemical in the center of the fume hood, at least 6 inches from the sash. Use tools (spatulas, syringes) that minimize the generation of dust or aerosols.

  • Immediate Cleanup: Clean any minor drips or spills within the hood immediately with an appropriate absorbent material.

Step 3: Post-Handling Decontamination and Doffing
  • Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment used.

  • Container Sealing: Tightly close the primary chemical container and any waste containers.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids cross-contamination. The typical order is:

    • Outer gloves

    • Chemical-resistant apron (if used)

    • Face shield (if used)

    • Inner gloves

    • Goggles

    • Lab coat

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Hood) cluster_cleanup Post-Handling Phase VerifyHood 1. Verify Fume Hood InspectPPE 2. Inspect PPE PrepWaste 3. Prepare Waste Containers DonPPE 4. Don PPE HandleChem 5. Handle Chemical DonPPE->HandleChem Decon 6. Decontaminate & Seal HandleChem->Decon DoffPPE 7. Doff PPE Decon->DoffPPE Wash 8. Wash Hands DoffPPE->Wash Dispose 9. Dispose of Waste Wash->Dispose

Caption: Workflow for handling this compound.

Emergency Protocols: Immediate and Decisive Action

Accidents are preventable, but preparedness is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

  • Spills:

    • Evacuate the immediate area and alert colleagues and the safety officer.

    • If the spill is large or outside of a fume hood, evacuate the lab and follow your institution's emergency procedures.

    • For small spills inside a fume hood, use a chemical spill kit with an absorbent material (e.g., Chemizorb® or dry sand) to contain the spill.[1]

    • Wearing Level 2 PPE, carefully collect the absorbent material into a sealed, labeled hazardous waste container.[9][11]

    • Decontaminate the spill area.

Disposal Plan: Responsible Stewardship

Improper disposal of halogenated waste poses a significant environmental and safety risk.

  • Segregation: NEVER mix halogenated waste with non-halogenated waste streams.[9] this compound and any materials contaminated with it must be placed in a designated "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly and accurately labeled with its contents and associated hazards.[1]

  • Storage: Keep waste containers sealed and stored in a cool, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][9]

By internalizing the principles behind these protocols, you not only ensure your own safety but also contribute to a robust culture of safety within your organization. Handle every chemical with the respect its potential hazards demand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Tribromo-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,3,6-Tribromo-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.